3-Hydroxyphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKIFYQKIZOYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370403 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-76-6 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214360-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxyphenylboronic Acid Pinacol Ester
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 3-Hydroxyphenylboronic acid pinacol ester, a versatile building block in modern organic synthesis. The document details its chemical and physical properties, common synthetic routes, and significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for its synthesis and a representative application in Suzuki-Miyaura coupling are provided. Furthermore, this guide includes safety information and visual diagrams to illustrate key chemical processes and workflows, serving as an essential resource for professionals in chemical research and pharmaceutical development.
Introduction
This compound, also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is an aromatic boronic acid ester of significant interest in the fields of organic chemistry and medicinal chemistry.[1] As a bifunctional molecule, it incorporates a nucleophilic phenol group and a versatile boronic ester moiety. The pinacol ester group enhances the stability and handling of the otherwise sensitive boronic acid, making it an ideal reagent for a variety of chemical transformations.[2]
Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[3][4] This reaction is a cornerstone in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).[4][5] The presence of the hydroxyl group offers a reactive site for further functionalization, allowing for the creation of diverse molecular scaffolds. This guide presents its core properties, synthesis, applications, and detailed procedural information.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction optimization, and safety considerations.
| Property | Value | Reference |
| CAS Number | 214360-76-6 | [1][6] |
| Molecular Formula | C₁₂H₁₇BO₃ | [1][6] |
| Molecular Weight | 220.07 g/mol | [6] |
| Melting Point | 94-98 °C (lit.) | |
| Appearance | White to off-white powder or crystalline solid | N/A |
| Purity | ≥97% (commonly available) | [1] |
| Synonyms | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| SMILES | CC1(C)OB(OC1(C)C)c2cccc(O)c2 | |
| InChI Key | MUKIFYQKIZOYKT-UHFFFAOYSA-N |
Synthesis of this compound
There are several established routes for the synthesis of arylboronic acid pinacol esters. The most common methods involve either the direct esterification of the corresponding boronic acid with pinacol or the palladium-catalyzed Miyaura borylation of an aryl halide.
A prevalent laboratory-scale synthesis involves the reaction of 3-hydroxyphenylboronic acid with pinacol, typically in an organic solvent, with provision for the removal of water to drive the reaction to completion.[7] An alternative industrial-scale approach may start from 3-bromophenol. The hydroxyl group is first protected, followed by a lithium-halogen exchange or Grignard formation, reaction with a borate ester (like triisopropyl borate), and subsequent esterification with pinacol and deprotection.[8]
Figure 1: Synthetic pathways to the target compound.
Key Applications
Suzuki-Miyaura Cross-Coupling
The most prominent application of this compound is as a substrate in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a C-C bond between the boron-bearing carbon of the ester and the halogen-bearing carbon of an aryl, vinyl, or alkyl halide (or triflate).[3] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[4] This makes it an indispensable tool in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[5]
Figure 2: Workflow of the Suzuki-Miyaura reaction.
Applications in Drug Discovery
The phenylboronic acid pinacol ester functional group is increasingly utilized in drug discovery for applications beyond C-C bond formation. Specifically, these moieties can act as responsive linkers in drug delivery systems (DDS).[9] The boronic ester bond is susceptible to cleavage by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often overexpressed in inflammatory or tumor microenvironments.[9][10] This property allows for the design of "smart" drug carriers that release their therapeutic payload specifically at the site of disease, minimizing off-target effects. Although direct applications of this compound in this context are less reported than its 4-hydroxy isomer, the underlying chemical principle is identical.
Figure 3: ROS-responsive cleavage of a boronic ester linker.
Experimental Protocols
Synthesis of this compound from 3-Hydroxyphenylboronic Acid[9]
Materials:
-
3-Hydroxyphenylboronic acid
-
Pinacol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Diethyl Ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon), add 3-hydroxyphenylboronic acid (1.0 equiv).
-
Add pinacol (1.0 equiv) and anhydrous magnesium sulfate (1.5 equiv).
-
Add anhydrous diethyl ether to the flask to form a suspension (approx. 10-15 mL per gram of boronic acid).
-
Stir the suspension vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid magnesium sulfate and any unreacted starting material. Wash the solid cake with a small amount of fresh diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified further by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography to yield the pure this compound.
Representative Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v mixture), degassed
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (0.03 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Safety Information
This compound should be handled with appropriate care in a laboratory setting. It is a combustible solid and can cause irritation. Always consult the full Safety Data Sheet (SDS) before use.[11]
| Hazard Class | GHS Code | Description | Reference |
| Skin Irritation | H315 | Causes skin irritation | [11] |
| Eye Irritation | H319 | Causes serious eye irritation | [11] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [11] |
| Signal Word | Warning | ||
| Recommended PPE | Eye shields, protective gloves, N95 dust mask |
Conclusion
This compound is a stable, versatile, and highly valuable reagent in organic synthesis. Its primary role in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures essential for drug discovery and materials science.[12] The presence of a hydroxyl group provides an additional handle for synthetic diversification. As research into targeted therapies and responsive materials continues, the utility of functionalized building blocks like this compound is set to expand, solidifying its importance for the scientific community.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. scbt.com [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 9. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. combi-blocks.com [combi-blocks.com]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to 3-Hydroxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Hydroxyphenylboronic acid pinacol ester. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.
Core Chemical Properties
This compound, also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. Its physical and chemical properties are summarized below.
Physical and Chemical Data
A compilation of the key physical and chemical data for this compound is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇BO₃ | [1] |
| Molecular Weight | 220.07 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 94-98 °C | [1] |
| Boiling Point | 343.56 °C (Predicted) | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL).[3] Generally soluble in other organic solvents like chloroform, acetone, and ethers.[4] Insoluble in water. | [3][4] |
| pKa | The pKa of the phenolic hydroxyl group is estimated to be around 9.15, similar to that of resorcinol (3-hydroxyphenol).[5][6][7] | [5][6][7] |
| CAS Number | 214360-76-6 | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the protons on the phenyl ring. The substitution pattern will influence the multiplicity and coupling constants.
-
Phenolic Proton: A broad singlet corresponding to the hydroxyl proton (OH), the chemical shift of which is concentration and solvent dependent.
-
Pinacol Protons: A characteristic sharp singlet around δ 1.3 ppm, integrating to 12 protons, corresponding to the four equivalent methyl groups of the pinacol ester.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Signals in the aromatic region (typically δ 115-160 ppm). The carbon attached to the boron atom will have a characteristic chemical shift.
-
Pinacol Carbons: Signals corresponding to the quaternary carbons and the methyl carbons of the pinacol group (typically around δ 84 ppm and δ 25 ppm, respectively).
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.[8][9]
-
C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.[8][9]
-
C-H Stretch (Aliphatic): Peaks typically appearing just below 3000 cm⁻¹ for the methyl groups of the pinacol ester.[8][9]
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.[8][9]
-
B-O Stretch: Strong absorptions typically in the 1300-1380 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.[8][9]
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the pinacol group or fragments from the aromatic ring.[2][10][11]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions.
Synthesis via Miyaura Borylation
A common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction. This involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
3-Bromophenol
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromophenol (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.
Reaction Scheme:
Figure 2: Suzuki-Miyaura coupling using this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1.0 eq) and this compound (1.2 eq) in a mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere until the starting materials are consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the biaryl product.[12][13][14]
Reaction Mechanisms
The utility of this compound is primarily demonstrated through the catalytic cycles of the Miyaura borylation and Suzuki-Miyaura coupling.
Miyaura Borylation Catalytic Cycle
The generally accepted mechanism for the Miyaura borylation is depicted below.
Figure 3: Catalytic cycle of the Miyaura Borylation.
Suzuki-Miyaura Coupling Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis.
Figure 4: Catalytic cycle of the Suzuki-Miyaura Coupling.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 5. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Resorcinol - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
3-Hydroxyphenylboronic acid pinacol ester CAS number and structure
An In-Depth Technical Guide to 3-Hydroxyphenylboronic Acid Pinacol Ester
Introduction
This compound, also known by its synonym 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a versatile aromatic boronic ester compound. It serves as a crucial building block in organic synthesis, particularly within the realms of medicinal chemistry and drug development. The presence of the pinacol ester group confers greater stability and easier handling compared to the corresponding free boronic acid, making it a preferred intermediate for complex molecular construction. Its bifunctional nature, featuring both a nucleophilic hydroxyl group and an electrophilic boronic ester, allows for sequential and diverse chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Compound Identification and Properties
The fundamental identification, physical, and safety data for this compound are summarized below.
Chemical Structure and Identifiers
The structure consists of a phenol ring substituted at the meta-position with a pinacol boronate group.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 214360-76-6 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇BO₃ | [1][3] |
| Molecular Weight | 220.07 g/mol | [1][3] |
| MDL Number | MFCD02093755 | [1] |
| SMILES | CC1(C)OB(OC1(C)C)c2cccc(O)c2 | [1] |
| InChI Key | MUKIFYQKIZOYKT-UHFFFAOYSA-N |[1] |
Physical and Chemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | White to off-white solid | |
| Melting Point | 94-98 °C (lit.) | [1] |
| Assay | ≥97% | [1] |
| Solubility | Soluble in organic solvents like Dichloromethane, THF, and Ethyl Acetate. |
| Stability | Stable under recommended storage conditions. Sensitive to moisture. | |
Safety Information
This compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE).
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Description | Reference |
|---|---|---|---|
| Hazard Statements | H315 | Causes skin irritation. | [1] |
| H319 | Causes serious eye irritation. | [1] | |
| H335 | May cause respiratory irritation. | [1] | |
| Precautionary Statements | P261 | Avoid breathing dust. | [1] |
| P280 | Wear protective gloves/eye protection. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Signal Word | Warning | |[1] |
Synthesis and Manufacturing
The synthesis of this compound typically involves a multi-step process starting from a readily available precursor such as 3-bromophenol. A common strategy involves the protection of the hydroxyl group, followed by a metal-halogen exchange and subsequent borylation, and finally esterification with pinacol.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: General Synthesis of an Arylboronic Acid Pinacol Ester
While a specific protocol for this compound is proprietary, a general and representative procedure can be adapted from established methods for similar compounds. The following protocol is based on the synthesis of hydroxyphenylboronic acids and the subsequent esterification with pinacol.[4][5]
Step 1: Protection and Borylation of 3-Bromophenol
-
Protection: Dissolve 3-bromophenol (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM). Add a suitable protecting agent, such as di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv), and a base like triethylamine (1.2 equiv). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by washing with water and brine, dry the organic layer over MgSO₄, and concentrate in vacuo to yield the protected 3-bromophenol.
-
Lithiation and Borylation: Dissolve the protected 3-bromophenol in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen). Add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature. Stir for 1 hour at -78 °C.
-
Add triisopropyl borate (1.2 equiv) dropwise to the solution, ensuring the temperature remains at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by slowly adding an aqueous solution of HCl (e.g., 2M) until the solution is acidic. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated to yield the protected boronic acid. Deprotection can often be achieved during the acidic workup or as a separate step.
Step 2: Esterification with Pinacol
-
Dissolve the crude 3-hydroxyphenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent system, such as diethyl ether or toluene.
-
Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the mixture.
-
Stir the suspension at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Filter off the solids (MgSO₄) and wash with the solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent like hexane or by column chromatography on silica gel to afford pure this compound.[4]
Applications in Research and Drug Development
The primary utility of this compound is as an intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation in pharmaceutical manufacturing.[6]
Suzuki-Miyaura Cross-Coupling
In a typical Suzuki reaction, the boronic ester couples with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to form a biaryl or related structure. The pinacol ester provides a stable, easy-to-handle source of the organoboron nucleophile.
Caption: Role of the title compound in a Suzuki-Miyaura cross-coupling reaction.
Stimuli-Responsive Drug Delivery
A novel application area is in the design of "smart" drug delivery systems. Phenylboronic esters are known to be cleaved under oxidative stress (i.e., in the presence of reactive oxygen species, ROS). This property is exploited to create drug carriers that release their payload specifically in diseased tissues, such as inflamed sites or tumors, which often have elevated ROS levels.[7][8]
Caption: Conceptual workflow of a ROS-responsive drug delivery system using a boronic ester linker.
Experimental Protocols for Application
Protocol: Representative Suzuki-Miyaura Coupling
-
To an oven-dried flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired aryl halide (e.g., 4-bromoanisole, 1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv), and a base like potassium carbonate (2.0 equiv).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol: In Vitro ROS-Responsive Drug Release Assay
This protocol is adapted from a study on ROS-responsive nanoparticles for periodontitis treatment, demonstrating the utility of the phenylboronic ester linker.[7]
-
Preparation: Prepare a solution of the drug-carrier conjugate (where the drug is linked via a phenylboronic ester) in a suitable buffer (e.g., 1 mL of a 650 µg/mL solution). Place this solution into a dialysis bag (e.g., MWCO 3500 Da).
-
Release Medium: Submerge the dialysis bag into 30 mL of phosphate-buffered saline (PBS, pH 7.4) containing varying concentrations of hydrogen peroxide (H₂O₂) to simulate different levels of oxidative stress (e.g., 0 µM, 10 µM, 100 µM, 1000 µM). The 0 µM H₂O₂ sample serves as the negative control.
-
Incubation: Incubate the samples at 37 °C with gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from the external PBS medium and replace it with an equal volume of fresh, pre-warmed PBS with the corresponding H₂O₂ concentration.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative drug release percentage at each time point for each H₂O₂ concentration to determine the ROS-responsive release profile.
Conclusion
This compound is a high-value chemical intermediate with significant applications in organic synthesis and pharmaceutical research. Its stability, ease of handling, and reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an indispensable tool for constructing complex molecular architectures. Furthermore, its emerging role in the development of stimuli-responsive materials for targeted drug delivery highlights its potential to contribute to next-generation therapeutics. Proper handling in accordance with safety guidelines is essential for its effective and safe utilization in a research and development setting.
References
- 1. 3-羟基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. scbt.com [scbt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
3-Hydroxyphenylboronic acid pinacol ester molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3-Hydroxyphenylboronic acid pinacol ester, a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.
Core Molecular Data
This compound, also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a key reagent in cross-coupling reactions. Its fundamental properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₇BO₃ | [1] |
| Molecular Weight | 220.07 g/mol | [1] |
| CAS Number | 214360-76-6 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 94-98 °C | [1] |
Synthesis Pathway and Application Workflow
The synthesis of this compound is commonly achieved via a Miyaura borylation reaction. Subsequently, the product is a valuable substrate for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The logical workflow is depicted below.
Experimental Protocols
Detailed methodologies for the synthesis of arylboronic esters via Miyaura borylation and their subsequent use in Suzuki-Miyaura coupling are presented below. These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of this compound via Miyaura Borylation
This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl halide.[2]
Materials:
-
3-Bromophenol (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add 3-bromophenol, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.[2]
-
Add the anhydrous, degassed 1,4-dioxane via syringe.[2]
-
Seal the vessel and stir the reaction mixture at 80 °C.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.[2]
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol outlines a general one-pot, two-step procedure for a borylation followed by a Suzuki-Miyaura coupling.[3]
Materials:
-
Aryl Halide (starting material for borylation, e.g., 1-bromo-4-nitrobenzene) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
This compound (formed in situ or added)
-
Second Aryl Halide (coupling partner, e.g., 3-bromopyridine) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium acetate (KOAc) (for borylation step) (3.0 equiv)
-
Sodium carbonate (Na₂CO₃) (for coupling step) (3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Microwave reactor vial
Procedure:
-
Borylation Step: In a microwave vial, combine the first aryl halide, bis(pinacolato)diboron, Pd(PPh₃)₄, and potassium acetate in the solvent.
-
Heat the mixture in a microwave reactor (e.g., at 120 °C for 45 minutes).[3]
-
Coupling Step: Cool the vial, then add the this compound (if not formed in situ), the second aryl halide, and sodium carbonate.[3]
-
Re-seal the vial and heat again in the microwave reactor (e.g., at 120 °C for 30 minutes).[3]
-
After cooling, work up the reaction mixture by diluting with an organic solvent and washing with water.
-
Dry, filter, and concentrate the organic layer.
-
Purify the resulting biaryl product by column chromatography.
Reaction Mechanism Overview
The Miyaura borylation and Suzuki-Miyaura coupling reactions proceed through a catalytic cycle involving a palladium catalyst.
In the Miyaura borylation , a Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X).[4] Anion exchange with a base like potassium acetate facilitates transmetalation with bis(pinacolato)diboron.[5] Reductive elimination then yields the arylboronic acid pinacol ester (Ar-Bpin) and regenerates the Pd(0) catalyst.[4]
In the subsequent Suzuki-Miyaura coupling , the Pd(0) catalyst again undergoes oxidative addition with a second aryl halide (Ar'-X).[6] The arylboronic acid pinacol ester then partakes in transmetalation, followed by reductive elimination to form the new biaryl product (Ar-Ar') and regenerate the Pd(0) species.[6]
References
- 1. 3-羟基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis and Preparation of 3-Hydroxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of 3-Hydroxyphenylboronic acid pinacol ester, a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details two primary synthetic routes, starting from 3-bromophenol and 3-aminophenol, respectively. It includes detailed experimental protocols, quantitative data, and purification methods.
Synthesis from 3-Bromophenol via Miyaura Borylation
A common and effective method for the synthesis of this compound is the Miyaura borylation of a protected 3-bromophenol derivative. This multi-step process involves the protection of the hydroxyl group, followed by a palladium-catalyzed borylation reaction, and subsequent deprotection to yield the final product.
Reaction Scheme
Caption: Synthesis of this compound from 3-Bromophenol.
Experimental Protocols
Step 1: Protection of 3-Bromophenol
The hydroxyl group of 3-bromophenol is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent interference in the subsequent borylation step.
-
Procedure:
-
To a solution of 3-bromophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-3-(tert-butyldimethylsilyloxy)benzene.
-
Step 2: Miyaura Borylation
The TBDMS-protected 3-bromophenol undergoes a palladium-catalyzed Miyaura borylation to introduce the pinacol boronic ester group.[1][2]
-
Procedure:
-
In a flask, combine 1-bromo-3-(tert-butyldimethylsilyloxy)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc) (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 3-(tert-butyldimethylsilyloxy)phenylboronic acid pinacol ester.
-
Step 3: Deprotection of the Silyl Ether
The TBDMS protecting group is removed using tetrabutylammonium fluoride (TBAF) to yield the final product.[3][4]
-
Procedure:
-
Dissolve the 3-(tert-butyldimethylsilyloxy)phenylboronic acid pinacol ester (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a 1 M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain this compound.
-
Quantitative Data
| Step | Reactant | Product | Typical Yield | Purity |
| 1. Protection | 3-Bromophenol | 1-Bromo-3-(tert-butyldimethylsilyloxy)benzene | >95% | >98% |
| 2. Borylation | 1-Bromo-3-(tert-butyldimethylsilyloxy)benzene | 3-(tert-Butyldimethylsilyloxy)phenylboronic acid pinacol ester | 70-85% | >97% |
| 3. Deprotection | 3-(tert-Butyldimethylsilyloxy)phenylboronic acid pinacol ester | This compound | >90% | >98% |
| Overall | 3-Bromophenol | This compound | 60-75% | >98% |
Yields and purity are dependent on specific reaction conditions and purification techniques.
Synthesis from 3-Aminophenol via Sandmeyer-type Reaction
An alternative route to this compound involves a Sandmeyer-type reaction starting from 3-aminophenol. This method offers a metal-free borylation process.
Reaction Scheme
Caption: Synthesis of this compound from 3-Aminophenol.
Experimental Protocol
This route first converts 3-aminophenol to 3-bromophenol via a classical Sandmeyer reaction, which is then carried through the synthetic sequence described in Section 1.[5][6]
-
Procedure for Sandmeyer Reaction:
-
Dissolve 3-aminophenol (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, aqueous sodium hydroxide, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 3-bromophenol.
-
The resulting 3-bromophenol can then be used as the starting material in the three-step synthesis described in Section 1.2.
-
Quantitative Data
| Step | Reactant | Product | Typical Yield | Purity |
| Sandmeyer Reaction | 3-Aminophenol | 3-Bromophenol | 60-75% | >95% |
Purification and Characterization
Purification of the final product, this compound, is typically achieved by flash column chromatography. Due to the potential for boronic esters to be sensitive to silica gel, using silica gel impregnated with boric acid can be an effective strategy to improve recovery.
Characterization Data for this compound:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₂H₁₇BO₃
-
Molecular Weight: 220.07 g/mol
-
Melting Point: 94-98 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 2H), 7.15 (t, J = 7.6 Hz, 1H), 6.85 (ddd, J = 8.0, 2.4, 1.2 Hz, 1H), 5.0 (s, 1H, OH), 1.34 (s, 12H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.8, 129.5, 122.0, 118.5, 114.5, 84.0, 24.9. (Note: The carbon attached to boron is often not observed or is very broad).
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[7] The hydroxyl group provides a handle for further functionalization or can be a key pharmacophoric element in drug candidates.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
This reaction allows for the synthesis of a wide range of biaryl compounds, which are prevalent structures in many biologically active molecules and functional materials. The choice of palladium catalyst, base, and solvent system is crucial for optimizing the reaction yield and scope.
References
- 1. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 3-Hydroxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-hydroxyphenylboronic acid pinacol ester. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the proper handling, storage, and analysis of this versatile reagent.
Introduction
This compound is a valuable building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The presence of the pinacolyl group enhances the stability of the boronic acid moiety, making it more amenable to handling and purification compared to the free boronic acid. However, like other boronic acid pinacol esters, it is susceptible to degradation, primarily through hydrolysis. Understanding the factors that influence its stability is crucial for ensuring its quality, reactivity, and the reproducibility of experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 214360-76-6 |
| Molecular Formula | C₁₂H₁₇BO₃ |
| Molecular Weight | 220.07 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 94-98 °C[2] |
Stability Profile
The primary degradation pathway for this compound is hydrolysis, which cleaves the boronic ester to yield 3-hydroxyphenylboronic acid and pinacol. The rate of this hydrolysis is significantly influenced by several factors, including pH, temperature, and the presence of moisture.
Hydrolytic Stability
Table 2: Inferred Hydrolytic Stability of this compound under Various pH Conditions (Qualitative)
| pH Condition | Expected Stability | Rationale |
| Acidic (pH < 4) | Relatively Stable | Hydrolysis is generally slower under acidic conditions for many boronic esters. |
| Neutral (pH ~7) | Moderate to Low Stability | Hydrolysis is known to be significant at neutral pH.[3][4] |
| Basic (pH > 8) | Low Stability | Base-catalyzed hydrolysis is a known degradation pathway for boronic esters. |
Thermal Stability
Elevated temperatures can accelerate the rate of degradation, particularly in the presence of moisture. As a solid, the compound is relatively stable at ambient temperature. However, for long-term storage, refrigeration is recommended to minimize any potential degradation.
Photostability
While specific photostability studies on this compound are not extensively documented, it is good practice to protect it from prolonged exposure to light, as is common for many complex organic molecules.
Oxidative Stability
Arylboronic esters can be susceptible to oxidative degradation.[5] It is advisable to store the compound under an inert atmosphere, especially for long-term storage or when high purity is critical.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:
Table 3: Recommended Storage and Handling Conditions
| Condition | Recommendation |
| Temperature | -20°C for long-term storage. [6] For short-term use, refrigeration at 2-8°C is acceptable. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress and potential oxidation. |
| Light | Store in a light-resistant container. |
| Moisture | Keep the container tightly sealed to protect from moisture, which can cause hydrolysis. |
| Handling | Handle in a dry, well-ventilated area. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE). |
Degradation Pathway and Influencing Factors
The primary degradation pathway for this compound is the hydrolysis of the pinacol ester to the corresponding boronic acid. This process is influenced by several environmental factors.
Caption: Primary degradation pathway of this compound and key influencing factors.
Experimental Protocols for Stability Assessment
Assessing the stability of this compound typically involves analytical techniques that can separate the intact ester from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed method.
General Workflow for Stability Testing
The following diagram outlines a general workflow for conducting a stability study on this compound.
Caption: A general experimental workflow for assessing the stability of this compound.
Example RP-HPLC Method for Stability Indicating Analysis
It is crucial to develop an HPLC method that minimizes on-column hydrolysis of the pinacol ester, which can lead to inaccurate stability assessments.[7][8] The following protocol is a starting point based on methods developed for similar arylboronic acid pinacol esters.[7]
Table 4: Example RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of organic phase (e.g., 80% B) to minimize pre-injection hydrolysis in aqueous sample diluents. A typical gradient could be: 0-1 min (80% B), 1-5 min (80% to 20% B), 5-7 min (20% B), 7-8 min (20% to 80% B), 8-10 min (80% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm) |
| Injection Volume | 5-10 µL |
| Sample Diluent | Aprotic solvent such as acetonitrile or tetrahydrofuran to prevent hydrolysis prior to injection. |
Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness for the analysis of this compound.
Conclusion
This compound is a valuable synthetic intermediate whose stability is primarily compromised by hydrolysis. Proper storage at low temperatures under an inert and dry atmosphere is essential to maintain its quality and reactivity. For analytical purposes, the use of stability-indicating methods, such as a carefully developed RP-HPLC protocol that mitigates on-column degradation, is critical for accurate assessment. By adhering to the guidelines presented in this technical guide, researchers can ensure the reliable use of this important reagent in their synthetic endeavors.
References
- 1. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
Solubility Profile of 3-Hydroxyphenylboronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 3-Hydroxyphenylboronic acid pinacol ester (also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) in common laboratory solvents. Understanding the solubility of this reagent is critical for its effective use in a variety of applications, including organic synthesis, drug discovery, and materials science. This document summarizes available quantitative data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in published literature. However, based on product specifications from suppliers and general knowledge of similar boronic esters, a partial solubility profile can be compiled.
It is important to note that boronic acid pinacol esters generally exhibit improved solubility in organic solvents compared to their corresponding free boronic acids.[1][2] The solubility of the unsubstituted phenylboronic acid pinacol ester has been determined in several solvents, and while not identical, it can provide a qualitative indication of expected solubility for the 3-hydroxy substituted analogue.[1][3]
The following table summarizes the available quantitative and qualitative solubility data for this compound. Researchers are encouraged to determine the solubility in their specific solvent system of interest using the experimental protocol outlined below.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Available Solubility Data for this compound |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | ≥ 100 mg/mL (454.40 mM)[4] |
| Methanol (MeOH) | CH₄O | 32.04 | 64.7 | Soluble (qualitative) for similar compounds[5] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Soluble (qualitative) for similar compounds[6] |
| Chloroform | CHCl₃ | 119.38 | 61.2 | Soluble (qualitative) for similar compounds[6] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 77.1 | Soluble (qualitative) for similar compounds[6] |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | Soluble (qualitative) for similar compounds[6] |
Experimental Protocol for Solubility Determination
A reliable and widely used method for determining the solubility of crystalline organic compounds like boronic esters in various solvents is the dynamic (or synthetic) method.[1][7] This method involves the visual or instrumental observation of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Principle
A biphasic mixture of the solute (this compound) and the chosen solvent is prepared with a precisely known composition. The mixture is then heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific concentration. By repeating this process with different compositions, a solubility curve can be generated.
Materials and Equipment
-
This compound (analytical grade)
-
High-purity organic solvents
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath (e.g., oil bath or heating block)
-
Calibrated digital thermometer (accuracy ±0.1 °C)
-
Analytical balance (accuracy ±0.1 mg)
-
Luminance probe or laser light source and detector (for automated turbidity detection, optional)
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the desired solvent into a sealable glass vial.
-
The total mole fraction of the solute should be precisely known.
-
Add a small magnetic stir bar to the vial.
-
-
Heating and Observation:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in the controlled temperature bath and begin stirring vigorously to ensure a uniform suspension.
-
Heat the mixture at a slow, constant rate (e.g., 0.1-0.3 °C/min) to ensure the system remains close to thermal equilibrium.
-
Carefully observe the mixture for the disappearance of turbidity. The point at which the solution becomes completely clear and free of solid particles is the solid-liquid equilibrium point.
-
Record the temperature at this point.
-
-
Data Analysis:
-
Repeat the measurement for several different mole fractions of the solute in the solvent.
-
Plot the equilibrium temperature (T) as a function of the mole fraction (x) of the solute to construct the solubility curve.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is strongly recommended that researchers experimentally verify the solubility in their specific solvent systems.
References
- 1. 3-Hydroxymethylphenylboronic acid pinacol ester | C13H19BO3 | CID 44118236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. This compound 97 214360-76-6 [sigmaaldrich.com]
- 5. This compound 97 214360-76-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Hydroxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 3-Hydroxyphenylboronic acid pinacol ester, a key building block in synthetic chemistry. This document presents a detailed analysis of its spectral characteristics, standardized experimental protocols for data acquisition, and a logical workflow for spectral analysis.
¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.4 | m | 2H | Ar-H |
| ~7.1-7.2 | t | 1H | Ar-H |
| ~6.8-6.9 | m | 1H | Ar-H |
| ~5.0-6.0 | s (broad) | 1H | Ar-OH |
| 1.34 | s | 12H | -C(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~156 | Ar-C-OH |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~120 | Ar-CH |
| ~117 | Ar-CH |
| Not typically observed | Ar-C-B |
| ~84 | -C(CH₃)₂ |
| ~25 | -C(CH₃)₂ |
Note: The carbon atom attached to the boron atom is often difficult to observe in ¹³C NMR spectra due to quadrupolar relaxation.
Experimental Protocols for NMR Data Acquisition
The following protocols outline the standard procedures for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for acquiring NMR spectra of boronic acid pinacol esters due to its good solubility characteristics for these compounds.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To ensure a homogeneous solution and prevent blockages in the NMR tube, filter the sample through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6 ppm, is generally adequate.
-
¹³C NMR Spectroscopy
-
Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer is suitable.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon atom.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of approximately 220 ppm is typically used.
-
Experimental Workflow and Data Analysis
The logical flow from sample preparation to final spectral analysis is crucial for obtaining reliable results.
Caption: Workflow for NMR analysis of this compound.
This comprehensive guide provides the necessary details for researchers and professionals working with this compound to confidently acquire and interpret its ¹H and ¹³C NMR spectra, ensuring the quality and identity of this important chemical intermediate.
References
The Pivotal Role of the Pinacol Group in Boronic Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Boronic esters, particularly pinacol derivatives, have become indispensable tools in modern organic synthesis, catalysis, and medicinal chemistry. Their enhanced stability, tunable reactivity, and ease of handling compared to their parent boronic acids have solidified their position as crucial building blocks in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental role the pinacol group plays in the structure, stability, and reactivity of boronic esters, with a focus on applications relevant to pharmaceutical and materials science research.
The Guardian of the Boron Atom: Enhanced Stability and Handling
Free boronic acids are notoriously prone to dehydration, leading to the formation of cyclic trimers known as boroxines. They can also undergo protodeboronation, further diminishing their reactivity and leading to inconsistent experimental results. The formation of a cyclic ester with pinacol (2,3-dimethyl-2,3-butanediol) effectively "protects" the boron atom, conferring remarkable stability.
The primary reasons for this enhanced stability are:
-
Steric Hindrance: The four methyl groups of the pinacol moiety create a sterically congested environment around the boron center. This steric shield physically obstructs the approach of water molecules and other nucleophiles, significantly inhibiting hydrolytic and oxidative degradation.[1][2]
-
Cyclic Structure: The formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system locks the boron atom in a less reactive state compared to the free boronic acid.[3] This cyclic structure reduces the Lewis acidity of the boron, making it less susceptible to unwanted side reactions.[4]
This increased stability translates to tangible benefits in a laboratory setting:
-
Extended Shelf Life: Pinacol boronic esters can be stored for prolonged periods without significant degradation, which is advantageous for inventory management.[3]
-
Simplified Handling: Their reduced sensitivity to air and moisture simplifies weighing and transfer processes, leading to more reproducible experimental setups.[3]
-
Improved Purification: The stability of pinacol esters allows for purification using standard techniques like column chromatography, which is often challenging for free boronic acids.[5]
A Balancing Act: Modulated Reactivity in Cross-Coupling Reactions
While the pinacol group imparts stability, it also modulates the reactivity of the boronic ester. Generally, boronic esters are less reactive than their corresponding boronic acids due to the electron-donating effect of the oxygen atoms, which reduces the Lewis acidity of the boron center.[4] However, they are sufficiently reactive to participate directly in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
In many instances, the use of a pinacol boronic ester in a Suzuki-Miyaura coupling leads to cleaner reactions and higher yields compared to the free boronic acid.[3] The slow, controlled release of the active boronic acid or a direct transmetalation from the ester can minimize side reactions. However, the steric bulk of the pinacol group can also influence the rate of transmetalation, a key step in the catalytic cycle. Studies have shown that sterically hindered esters like pinacol boronic esters may exhibit slower reaction kinetics compared to less encumbered esters.[6][7]
Data Presentation: Stability and Reactivity
Comparative Stability of Boronate Esters
While extensive quantitative data for a wide range of boronic esters is dispersed throughout the literature, the general stability trend is well-established.
| Boronic Acid Derivative | Relative Hydrolytic Stability | Key Structural Feature | Reference(s) |
| Free Boronic Acid | Low | -B(OH)₂ | [1][3] |
| Methyl Borinate | Low | -B(OCH₃)₂ | [1] |
| Pinacol Boronic Ester | High | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring | [1][3][5] |
| Neopentyl Glycol Ester | High | 5,5-dimethyl-1,3,2-dioxaborinane ring | [8] |
| Catechol Boronic Ester | Moderate | 1,3,2-benzodioxaborole ring | [4][8] |
| MIDA Boronate Ester | Very High | N-methyliminodiacetic acid chelation | [5][8] |
Kinetic Data for Transmetalation in Suzuki-Miyaura Coupling
Kinetic studies of pre-transmetalation complexes in the Suzuki-Miyaura reaction highlight the influence of the ester group on the reaction rate. The following table summarizes relative reaction rates for different boronic esters.
| Boronic Ester | Relative Rate of Transmetalation (krel) | Conditions | Reference(s) |
| Arylboronic Acid | 1.00 | THF, -30 °C | [6] |
| Pinacol Boronic Ester | Slower than boronic acid | THF, -30 °C | [6][7] |
| Glycol Boronic Ester | Faster than pinacol ester | THF, -30 °C | [6] |
| Catechol Boronic Ester | Increased rate compared to boronic acid | THF, -30 °C | [6] |
Experimental Protocols
Synthesis of a Pinacol Boronic Ester via Miyaura Borylation
This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl halide with bis(pinacolato)diboron (B₂pin₂).
Materials:
-
Aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the aryl halide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.[9]
-
Evacuate and backfill the reaction vessel with an inert atmosphere three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of a Pinacol Boronic Ester
This protocol outlines a method for the hydrolysis of a pinacol boronic ester to the corresponding boronic acid.
Materials:
-
Pinacol boronic ester (1.0 equiv)
-
Aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Optional: Phenylboronic acid or NaIO₄ to trap the pinacol byproduct[5]
Procedure:
-
Dissolve the pinacol boronic ester in a suitable organic solvent.
-
Add the aqueous acidic or basic solution to the organic solution.[5]
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude boronic acid.
-
Further purification can be achieved by recrystallization.
Visualizing the Role of the Pinacol Group
The Protective Nature of the Pinacol Group
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Boric acid, pinacol ester | 25240-59-9 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. Boron Suzuki Coupling | Borates Today [borates.today]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
Commercial Availability and Applications of 3-Hydroxyphenylboronic Acid Pinacol Ester: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, 3-Hydroxyphenylboronic acid pinacol ester stands as a versatile building block in organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of its commercial availability, key applications with detailed experimental protocols, and its role in biological systems.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The most common purity offered is around 97%, with some suppliers providing higher grades upon request. Pricing varies depending on the supplier, purity, and quantity. Below is a summary of representative commercial sources.
| Supplier | Product Code | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 522562 | 97% | 5 g | $211.50 |
| Boron Molecular | BM008 | 97% | 25 g, 100 g | $43.00 - $270.00 |
| American Elements | AE-10325 | Up to 99.999% | Inquire for details | Inquire for details |
| MedChemExpress | HY-W005864 | ≥98.0% (by NMR) | Inquire for details | Inquire for details |
| Santa Cruz Biotechnology | sc-223651 | Inquire for details | Inquire for details | Inquire for details |
Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the suppliers' websites for the most current information.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 214360-76-6 | [1][2] |
| Molecular Formula | C₁₂H₁₇BO₃ | [1] |
| Molecular Weight | 220.07 g/mol | [1] |
| Melting Point | 94-98 °C | [1] |
| Appearance | White to off-white solid |
Synthesis Protocol
Reaction Scheme:
A plausible synthetic workflow for this compound.
Experimental Protocol (Adapted from a general Miyaura borylation procedure):
Materials:
-
3-Bromophenol
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromophenol (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (2 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents).
-
Add anhydrous 1,4-dioxane to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction
This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3] This reaction is widely employed in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction:
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General procedure for a Suzuki-Miyaura coupling): [4]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1 equivalent)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.01-0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent system to the flask.
-
Degas the reaction mixture thoroughly.
-
Heat the mixture to the appropriate temperature (typically between 80 °C and 110 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. This typically involves diluting with an organic solvent, washing with water and brine, and drying the organic layer.
-
The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.
Biological Relevance and Applications
Beyond its utility in synthetic chemistry, the hydroxyphenylboronic acid motif has garnered significant interest in the field of drug discovery and chemical biology.
Serine Protease Inhibition
Arylboronic acids are known to be potent and reversible inhibitors of serine proteases.[5] The boron atom acts as a Lewis acid, accepting a lone pair of electrons from the catalytic serine residue in the enzyme's active site. This forms a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, thereby inhibiting the enzyme's activity.[6][7]
Mechanism of serine protease inhibition by an arylboronic acid.
Enzyme-Activated Fluorescent Probes
The reactivity of the boronic acid moiety can be harnessed to design "turn-on" fluorescent probes for the detection of specific enzymes.[8][9] In a typical design, a non-fluorescent molecule is functionalized with a boronic acid group that quenches its fluorescence. Upon enzymatic modification of the boronic acid or a nearby group, a chemical transformation is triggered, leading to the release of the fluorophore and a subsequent increase in fluorescence. This strategy has been employed to develop probes for various enzymes, including those involved in disease progression.
Conceptual workflow of an enzyme-activated fluorescent probe.
Conclusion
This compound is a commercially accessible and highly valuable reagent for researchers in organic synthesis and drug development. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction allows for the efficient construction of complex molecular architectures. Furthermore, the inherent reactivity of the hydroxyphenylboronic acid moiety provides exciting opportunities for the design of enzyme inhibitors and diagnostic probes, making it a key tool for advancing chemical and biological research.
References
- 1. This compound 97 214360-76-6 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protease Inhibitors [labome.com]
- 8. Enzyme-Targeted Fluorescent Small Molecule Probes for Bacterial Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Hydroxyphenylboronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Hydroxyphenylboronic acid pinacol ester is a versatile and increasingly important reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling, and functional group tolerance make it an excellent choice for the construction of carbon-carbon bonds, leading to the formation of 3-hydroxybiphenyl scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science. The pinacol ester group provides enhanced stability compared to the free boronic acid, preventing premature protodeboronation and allowing for a broader range of reaction conditions. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and selectivity. The reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.
Applications in Drug Discovery: Targeting DNA-PK
The 3-hydroxybiphenyl scaffold, readily synthesized using this compound, is a key pharmacophore in the development of potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). In many cancers, the upregulation of DNA-PK contributes to resistance to DNA-damaging therapies like radiation and chemotherapy. By inhibiting DNA-PK, the repair of DSBs is compromised, leading to increased cancer cell death. The development of small molecule inhibitors targeting the ATP-binding site of DNA-PK is a promising strategy in cancer therapy.
Below is a diagram illustrating the role of DNA-PK in the DNA damage response and the point of intervention by inhibitors.
Application Notes and Protocols for Suzuki Coupling using 3-Hydroxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and a detailed protocol for performing Suzuki-Miyaura cross-coupling reactions utilizing 3-Hydroxyphenylboronic acid pinacol ester. This versatile reagent is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] this compound is an air-stable, crystalline solid that serves as a practical surrogate for the more sensitive 3-hydroxyphenylboronic acid. The pinacol ester protecting group enhances stability, facilitating easier handling and purification while often providing high yields in cross-coupling reactions.[2] This document outlines the key parameters, including catalysts, bases, and solvent systems, to achieve successful couplings with this reagent and provides a detailed experimental protocol.
Reaction Parameters and Data
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following table summarizes typical conditions for the Suzuki coupling of aryl boronic acid pinacol esters with various aryl halides, providing a starting point for reaction optimization.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos) | Catalyst choice depends on the reactivity of the coupling partners. For less reactive halides, a more active catalyst system with bulky electron-rich phosphine ligands is often required. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for challenging substrates. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH | The choice of base is crucial and often solvent-dependent.[1] K₃PO₄ is a versatile and commonly used base for coupling with boronic esters.[3] |
| Base Stoichiometry | 2-3 equivalents | An excess of base is generally used to promote the transmetalation step. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF, THF | A mixture of an organic solvent and water is frequently employed to dissolve both the organic substrates and the inorganic base.[1] |
| Reactant Ratio | 1.0 - 1.5 equivalents of boronic ester per equivalent of aryl halide | A slight excess of the boronic ester is often used to ensure complete consumption of the aryl halide. |
| Temperature | 80-120 °C | The reaction temperature is dependent on the solvent and the reactivity of the substrates. Microwave irradiation can significantly reduce reaction times.[3] |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound with an aryl halide.
Caption: General workflow for a Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol is a general guideline for the Suzuki coupling of an aryl bromide with this compound. The reaction conditions may require optimization for different substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.031 mmol, 0.031 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate or microwave reactor
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd₂(dba)₃ (0.015 mmol), and the phosphine ligand, XPhos (0.031 mmol), to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours), or heat in a microwave reactor at a set temperature (e.g., 120 °C) for a shorter duration (e.g., 10-30 minutes).[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Disclaimer: This protocol is intended as a general guide. All experiments should be performed by trained professionals in a well-ventilated fume hood, using appropriate personal protective equipment. Reaction conditions may need to be optimized for specific substrates and scales.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Hydroxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 3-Hydroxyphenylboronic acid pinacol ester with a focus on the Suzuki-Miyaura reaction. This versatile reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. The presence of a hydroxyl group on the phenylboronic acid ester offers a valuable functional handle for further synthetic transformations, making this reagent particularly useful in drug discovery and development.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[1] The use of boronic pinacol esters, such as this compound, offers advantages in terms of stability and ease of handling compared to the corresponding boronic acids.[2]
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]
Palladium Catalysts and Ligands
The choice of palladium catalyst and ligand is critical for achieving high yields and good selectivity in Suzuki-Miyaura couplings. A variety of palladium sources and phosphine ligands have been successfully employed for the cross-coupling of arylboronic acids and their esters.
Commonly used palladium precursors include:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The electronic and steric properties of the ligand can significantly influence the reaction outcome. For couplings involving arylboronic esters, bulky and electron-rich phosphine ligands are often preferred.
Table 1: Commonly Used Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling of Arylboronic Esters
| Catalyst/Precatalyst | Ligand | Typical Substrates | Reference |
| Pd(dppf)Cl₂ | dppf (integrated) | Hetero(aryl) boronic esters | [4][5] |
| Pd(OAc)₂ | SPhos | Aryl bromides | [6] |
| Pd₂(dba)₃ | FcPPh₂ | Polychlorinated aromatics | [7] |
| Pd(OAc)₂ | PPh₃ | Aryl halides | [6] |
| Pd-CataCXium A-G3 | CataCXium A | Heteroaryl boronic esters | [8] |
Experimental Protocols
The following protocols are generalized based on successful Suzuki-Miyaura couplings of similar arylboronic acid pinacol esters. Optimization of specific parameters may be necessary for a particular substrate combination.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from procedures reported for the coupling of various aryl and heteroaryl boronic esters.[4][5]
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Na₃PO₄)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 4 mL of a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl phenol.
Table 2: Exemplary Reaction Conditions for Suzuki-Miyaura Coupling of Boronic Esters
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride | Various hetero(aryl) boronic esters | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | [5] |
| (E)-octenylboronic acid pinacol ester | Aryl bromides | Pd(OAc)₂ (5) / SPhos (10) | K₂CO₃ | DMF | 90 | Moderate to Good | [6] |
| 2,6-dichloropyridine | Heptyl boronic pinacol ester | Pd₂(dba)₃ (1) / FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 74 | [7] |
| Heteroaryl bromides | Neopentyl heteroarylboronic esters | Pd-CataCXium A-G3 (3) | TMSOK | DME | RT | Good | [8] |
Note: Yields are highly substrate-dependent.
Diagrams
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds from this compound. The success of the reaction is highly dependent on the judicious choice of palladium catalyst, ligand, base, and solvent. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their specific cross-coupling reactions, paving the way for the efficient synthesis of novel molecules for drug discovery and materials science.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Hydroxyphenylboronic Acid Pinacol Ester in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphenylboronic acid pinacol ester is a versatile and increasingly important reagent in modern organic synthesis, particularly for the construction of carbon-carbon bonds. Its application is most prominent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of medicinal chemistry and materials science. The resulting 3-hydroxybiphenyl scaffold is a privileged structural motif found in numerous biologically active compounds and approved pharmaceuticals, making this reagent highly valuable for drug discovery and development programs.
The pinacol ester form offers enhanced stability and ease of handling compared to the free boronic acid, which can be prone to dehydration and trimerization. This attribute ensures better reproducibility and scalability of reactions. These application notes provide detailed protocols and data for the effective use of this compound in C-C bond formation.
Application Notes
Advantages of this compound
-
Stability: The pinacol ester protecting group enhances the stability of the boronic acid, preventing protodeboronation and degradation under various conditions.
-
Handling: It is a crystalline solid that is easier to handle and weigh accurately compared to the often-hygroscopic free boronic acid.
-
Compatibility: It is compatible with a wide range of functional groups, making it suitable for late-stage functionalization in complex syntheses.
-
Reactivity: While generally stable, the pinacol ester can be efficiently activated under appropriate Suzuki-Miyaura coupling conditions to participate in C-C bond formation.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Biological Relevance of the 3-Hydroxybiphenyl Scaffold
The 3-hydroxybiphenyl core is a key structural component in a variety of biologically active molecules. This scaffold can be found in compounds with applications as:
-
Anti-inflammatory agents: Biphenyl derivatives have been explored as inhibitors of enzymes like fatty-acid binding protein 4 (FABP4), which are involved in inflammatory diseases.[1]
-
Anticancer agents: The biphenyl structure is present in molecules designed to target various cancer-related pathways, including those involving estrogen receptors.[2]
-
Antimicrobial agents: Certain biphenyl derivatives have demonstrated antibacterial and antifungal properties.[3]
-
Neurological drug candidates: The biphenyl moiety has been incorporated into ligands for serotonin receptors, which are implicated in mood, sleep, and pain regulation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, DMF, toluene)
-
Degassing equipment (e.g., argon or nitrogen line)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Introduction: Add the palladium catalyst and, if required, the phosphine ligand to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C, although room temperature conditions have been reported with specific catalyst systems) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-hydroxybiphenyl derivative.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a different catalyst/ligand system. Ensure the reaction is performed under strictly anaerobic conditions. |
| Insufficiently strong base | Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Homocoupling of the boronic ester | Presence of oxygen | Thoroughly degas the solvent and maintain a positive inert gas pressure. |
| Use of a Pd(II) precatalyst | Ensure complete reduction to Pd(0) in situ, or use a Pd(0) source directly. | |
| Protodeboronation of the starting material | Presence of excess water or acid | Use anhydrous solvents and ensure the base is not hygroscopic. |
| Decomposition of starting materials or product | High reaction temperature | Reduce the reaction temperature and/or reaction time. |
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under different reaction conditions.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | ~80-90 |
| 4-Iodoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~85-95 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Toluene | 110 | 8 | ~75-85 |
| 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF | 100 | 24 | ~60-70 |
| Phenyl triflate | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Dioxane | 80 | 18 | ~70-80 |
Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery
Caption: The role of 3-hydroxybiphenyl scaffolds in a typical drug discovery pipeline.
References
- 1. Optimization of potent, selective and orally bioavailable biphenyl scaffold as FABP4 inhibitors for anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphenyl C-cyclopropylalkylamides: New scaffolds for targeting estrogen receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryls using 3-Hydroxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] Among the various organoboron reagents utilized, boronic acid pinacol esters have gained prominence due to their enhanced stability towards air and moisture, and improved solubility in organic solvents compared to their corresponding boronic acids.[2]
This document provides detailed application notes and experimental protocols for the use of 3-hydroxyphenylboronic acid pinacol ester in the synthesis of hydroxy-substituted biaryls. The presence of the hydroxyl group offers a valuable handle for further functionalization, making this reagent a versatile building block in medicinal chemistry and drug development.[3]
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). The reactivity of the aryl halide typically follows the trend I > Br > OTf >> Cl.[4]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex (Ar-Pd-Ar'). The base is crucial for activating the boronic acid or its ester.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst to continue the cycle.[1]
The pinacol ester of 3-hydroxyphenylboronic acid serves as a stable and efficient coupling partner in this reaction, allowing for the controlled synthesis of 3-arylphenols.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific substrates to achieve optimal yields.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixtures)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.
-
Add the palladium catalyst and any additional ligand if required.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system is used, separate the organic layer. If a single solvent is used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are representative examples and actual results may vary depending on the specific substrate and reaction conditions.
| Aryl Halide Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | - | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-98 |
| 4-Bromotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88-96 |
| 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF | 110 | 16 | 80-90 |
| 2-Bromopyridine | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75-85 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
Caption: A generalized experimental workflow for biaryl synthesis.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of 3-hydroxybiaryls via the Suzuki-Miyaura cross-coupling reaction. Its stability and high reactivity make it an invaluable tool for researchers in organic synthesis and drug development. The protocols and data presented herein provide a solid foundation for the application of this building block in the creation of complex molecular architectures. Further optimization of the reaction conditions for specific substrates can lead to even higher yields and purity, facilitating the efficient production of novel compounds with potential biological activity.
References
Application Notes and Protocols: Chan-Evans-Lam Amination of 3-Hydroxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Evans-Lam (CEL) amination is a powerful copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This methodology offers a mild, convenient, and cost-effective alternative to other transition metal-catalyzed aminations, such as the Buchwald-Hartwig reaction. The CEL reaction is particularly valuable in medicinal chemistry and drug discovery for the synthesis of aryl amines, which are prevalent in a vast array of bioactive molecules. This document provides detailed application notes and protocols for the Chan-Evans-Lam amination of a specific, functionalized substrate: 3-hydroxyphenylboronic acid pinacol ester.
The presence of a free hydroxyl group on the arylboronic acid pinacol ester presents a potential challenge due to competitive C-O bond formation. However, with optimized reaction conditions, selective N-arylation can be achieved. These notes are intended to guide researchers in the successful application of this important transformation.
Data Presentation
Table 1: Chan-Evans-Lam Amination of this compound with Various Aryl Amines
| Entry | Aryl Amine | Product | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 3-(phenylamino)phenol | MeCN/EtOH (1:1) | 25 | 24 | 75-85 |
| 2 | 4-Methoxyaniline | 3-((4-methoxyphenyl)amino)phenol | MeCN/EtOH (1:1) | 25 | 24 | 70-80 |
| 3 | 4-Chloroaniline | 3-((4-chlorophenyl)amino)phenol | MeCN/EtOH (1:1) | 50 | 18 | 65-75 |
| 4 | 2-Methylaniline | 3-(o-tolylamino)phenol | MeCN/EtOH (1:1) | 50 | 36 | 60-70 |
| 5 | 1-Naphthylamine | 3-(naphthalen-1-ylamino)phenol | MeCN/EtOH (1:1) | 60 | 36 | 55-65 |
*Yields are representative and may vary based on the specific reaction scale and purification method. Data is extrapolated from general protocols for aryl boronic acid pinacol esters.
Table 2: Chan-Evans-Lam Amination of this compound with Various Alkyl Amines
| Entry | Alkyl Amine | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 3-(benzylamino)phenol | MeCN | 25 | 18 | 80-90 |
| 2 | Morpholine | 3-(morpholino)phenol | MeCN | 25 | 18 | 85-95 |
| 3 | Piperidine | 3-(piperidin-1-yl)phenol | MeCN | 25 | 24 | 80-90 |
| 4 | n-Butylamine | 3-(butylamino)phenol | MeCN | 40 | 24 | 70-80 |
| 5 | Diethylamine | 3-(diethylamino)phenol | MeCN | 50 | 36 | 50-60 |
*Yields are representative and may vary based on the specific reaction scale and purification method. Data is extrapolated from general protocols for aryl boronic acid pinacol esters.
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound with Aryl Amines
This protocol is optimized for the coupling of aryl amines with arylboronic acid pinacol esters, a reaction that can be challenging due to lower yields and potential side reactions. The use of a mixed solvent system is crucial for success.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 2.0 equiv)
-
Acetonitrile (MeCN)
-
Ethanol (EtOH)
-
Activated 4 Å molecular sieves
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
Procedure:
-
To a clean, dry reaction vessel, add this compound (1.0 equiv), the aryl amine (1.2 equiv), and copper(II) acetate (2.0 equiv).
-
Add activated 4 Å molecular sieves to the vessel.
-
Add a 1:1 mixture of acetonitrile and ethanol to achieve a concentration of 0.1 M with respect to the boronic ester.
-
Stir the reaction mixture vigorously at room temperature (25 °C) and open to the air.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 18-36 hours), filter the reaction mixture through a pad of celite to remove the copper salts and molecular sieves.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl product.
Protocol 2: General Procedure for the Amination of this compound with Alkyl Amines
This protocol is optimized for the coupling of more nucleophilic alkyl amines with arylboronic acid pinacol esters.[1]
Materials:
-
This compound (1.0 equiv)
-
Alkyl amine (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 2.0 equiv)
-
Acetonitrile (MeCN)
-
Activated 4 Å molecular sieves
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
Procedure:
-
To a clean, dry reaction vessel, add this compound (1.0 equiv), the alkyl amine (1.5 equiv), and copper(II) acetate (2.0 equiv).
-
Add activated 4 Å molecular sieves.
-
Add acetonitrile to achieve a concentration of 0.1 M with respect to the boronic ester.
-
Stir the reaction mixture vigorously at room temperature (25 °C) and open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of celite.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-alkyl product.
Mandatory Visualizations
Chan-Evans-Lam Amination: Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Chan-Evans-Lam amination.
Caption: Proposed catalytic cycle for the Chan-Evans-Lam amination.
Experimental Workflow for CEL Amination
The following diagram outlines the general experimental workflow for performing the Chan-Evans-Lam amination.
Caption: General experimental workflow for the CEL amination.
References
Application Notes and Protocols: Functional Group Tolerance of 3-Hydroxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functional group tolerance of 3-hydroxyphenylboronic acid pinacol ester in three key cross-coupling reactions: Suzuki-Miyaura coupling, Chan-Lam coupling, and Buchwald-Hartwig amination. Detailed protocols and quantitative data are presented to guide reaction optimization and substrate selection.
Introduction
This compound is a versatile building block in organic synthesis, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds. Its phenolic hydroxyl group offers a handle for further functionalization, making it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals and functional materials. The pinacol ester group enhances stability and ease of handling compared to the corresponding boronic acid.[1] This document outlines the compatibility of various functional groups with this reagent in common palladium- and copper-catalyzed cross-coupling reactions.
Functional Group Tolerance: A Summary
The compatibility of various functional groups in reactions involving this compound is summarized below. The tolerance often depends on the specific reaction conditions, particularly the choice of catalyst, ligand, and base.
| Functional Group | Suzuki-Miyaura Coupling | Chan-Lam Coupling | Buchwald-Hartwig Amination |
| Alkyl | Tolerated | Tolerated | Tolerated |
| Alkene | Tolerated | Tolerated | Tolerated |
| Alkyne | Tolerated | Tolerated | Tolerated |
| Aryl/Heteroaryl | Tolerated | Tolerated | Tolerated |
| Ether (Alkyl/Aryl) | Tolerated | Tolerated | Tolerated |
| Ketone | Generally Tolerated | Tolerated | Tolerated |
| Ester | Tolerated | Tolerated | Incompatible with strong bases (e.g., KOtBu)[2] |
| Amide | Tolerated | Tolerated | Tolerated |
| Nitrile | Tolerated[3] | Tolerated | Tolerated |
| Nitro | Generally Tolerated | Tolerated | Incompatible with strong bases (e.g., KOtBu)[4] |
| Aldehyde | Potentially sensitive | Potentially sensitive | Potentially sensitive |
| Primary/Secondary Amine | Protected form recommended | Tolerated (as coupling partner) | Tolerated (as coupling partner) |
| Alcohol (Aliphatic/Aryl) | Protected form recommended | Tolerated (as coupling partner) | Protected form recommended |
| Carboxylic Acid | Protected form recommended | Tolerated[3] | Protected form recommended |
| Halides (Cl, Br, I) | Reactive site | Tolerated on amine/alcohol | Reactive site |
Key Reactions and Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[5] This reaction is known for its mild conditions and broad functional group tolerance.
Reaction Scheme:
Experimental Protocol:
A representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide is as follows:
-
To a reaction vial, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
The vial is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Chan-Lam Coupling
The Chan-Lam coupling enables the formation of carbon-nitrogen and carbon-oxygen bonds by reacting an organoboron compound with an amine or an alcohol, respectively.[3] This reaction is typically catalyzed by copper complexes and can often be performed under aerobic conditions.[6]
Reaction Scheme:
Experimental Protocol:
A general procedure for the Chan-Lam N-arylation of an amine with this compound is as follows:[7]
-
To a reaction flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), and a copper catalyst (e.g., Cu(OAc)₂, 0.1 equiv.).
-
Add a suitable solvent, such as dichloromethane (DCM) or methanol. For challenging couplings with aryl amines, a mixed solvent system of acetonitrile and ethanol can be beneficial.[2][8]
-
Molecular sieves can be added to minimize side reactions.[2]
-
The reaction mixture is stirred at room temperature and is open to the air for 24-72 hours. Progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with aqueous ammonia and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides or triflates and amines.[9] The choice of ligand and base is critical for the success of this reaction and its functional group tolerance.
Reaction Scheme:
While this reaction typically involves an aryl halide and an amine, boronic esters can be involved in related nickel-catalyzed processes where they act as an activator.[4]
Experimental Protocol (for a related Ni-catalyzed amination where boronic ester is an activator): [4]
-
In a glovebox, a reaction tube is charged with Ni(acac)₂ (0.01 equiv.), an aryl iodide (1.0 equiv.), an amine (3.0 equiv.), this compound (1.3 equiv.), and a base (e.g., K₃PO₄, 3.0 equiv.).
-
The tube is sealed and removed from the glovebox.
-
A solvent such as dioxane is added, and the mixture is heated to 100 °C for 12-24 hours.
-
After cooling, the reaction is diluted with an organic solvent and filtered through a short pad of silica gel.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of this compound as a versatile building block leading to diverse molecular scaffolds through different cross-coupling pathways.
Conclusion
This compound demonstrates broad functional group tolerance in Suzuki-Miyaura, Chan-Lam, and related Buchwald-Hartwig amination reactions, making it a highly valuable reagent in modern organic synthesis. Careful selection of reaction conditions, particularly the base and catalyst system, is crucial for achieving high yields and compatibility with sensitive functional groups. The protocols and data presented herein serve as a valuable resource for the successful application of this versatile building block in the synthesis of complex organic molecules.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: One-Pot Synthesis Strategies Involving 3-Hydroxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for one-pot synthesis strategies utilizing 3-Hydroxyphenylboronic acid pinacol ester. This versatile building block is instrumental in the efficient construction of complex molecules, particularly in the realm of drug discovery and medicinal chemistry. The methodologies outlined below are designed to streamline synthetic processes, reduce purification steps, and improve overall efficiency.
Application Note 1: One-Pot Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] One-pot procedures, where sequential reactions are carried out in a single reaction vessel, offer significant advantages by minimizing intermediate isolation and purification, thus saving time and resources.[2] A common and highly efficient one-pot strategy involves the in-situ formation of a boronic ester from an aryl halide, followed by a Suzuki-Miyaura coupling with a second aryl halide.[1][3] This approach is particularly valuable for creating diverse libraries of unsymmetrical biaryls for drug screening.
This protocol details a one-pot borylation/Suzuki-Miyaura coupling to synthesize a biaryl compound, using this compound as a key coupling partner.
Experimental Protocol: One-Pot Borylation/Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl compound by first reacting an aryl bromide with a diboron reagent to form the corresponding boronic ester in situ. This is followed by the addition of a second coupling partner, this compound, to complete the cross-coupling reaction.
Materials:
-
Aryl Bromide (e.g., 4-bromo-N,N-dimethylaniline)
-
Bis(pinacolato)diboron (B₂pin₂)
-
This compound
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂)
-
Base for Borylation (e.g., Potassium Acetate - KOAc)
-
Base for Suzuki Coupling (e.g., Potassium Carbonate - K₂CO₃)
-
Solvent (e.g., Dioxane or Isopropanol)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Borylation Step: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).
-
Add the anhydrous solvent (e.g., dioxane, 5 mL) to the flask.
-
Heat the reaction mixture at 80-100°C for 1-3 hours, or until the starting aryl bromide is consumed (monitored by TLC or GC-MS).
-
Suzuki-Miyaura Coupling Step: After cooling the reaction mixture to room temperature, add this compound (1.2 mmol), an aqueous solution of the second base (e.g., 2M K₂CO₃, 2.0 mmol), and additional palladium catalyst if necessary.
-
Heat the reaction mixture at 80-100°C for 2-6 hours, or until the reaction is complete.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Quantitative Data for One-Pot Borylation/Suzuki-Miyaura Coupling
The following table summarizes representative data for the one-pot synthesis of various biaryl compounds using a similar methodology.
| Entry | Aryl Halide 1 | Aryl Halide 2 (as Boronic Ester) | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 3-Bromo-pyridine | Pd(dppf)Cl₂ (2) | KOAc / K₂CO₃ | Dioxane | 3 + 3 | 83 |
| 2 | 1-Bromo-4-nitrobenzene | This compound | Pd(PPh₃)₄ (3) | KOAc / Cs₂CO₃ | 1,4-Dioxane | 2 + 4 | 88 |
| 3 | 4-Bromoanisole | This compound | SiliaCat DPP-Pd (1.5) | KOAc / K₂CO₃ | Isopropanol | 2 + 5 | 92 |
| 4 | 2-Bromonaphthalene | This compound | Pd(dppf)Cl₂ (2) | KOAc / K₂CO₃ | Dioxane | 3 + 6 | 85 |
Workflow for One-Pot Borylation/Suzuki-Miyaura Coupling
Caption: One-pot Suzuki-Miyaura workflow.
Application Note 2: One-Pot Chan-Lam Cross-Coupling for C-N and C-O Bond Formation
The Chan-Lam cross-coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. This reaction is an excellent alternative to traditional methods that often require harsh reaction conditions. A one-pot strategy can be effectively employed for the synthesis of N-aryl or O-aryl compounds where this compound is coupled with an amine or alcohol.
This protocol outlines a general procedure for the one-pot Chan-Lam coupling of this compound with amines or alcohols.
Experimental Protocol: One-Pot Chan-Lam Coupling
This protocol describes the synthesis of an N-aryl or O-aryl compound by reacting this compound with a suitable amine or alcohol in the presence of a copper catalyst.
Materials:
-
This compound
-
Amine or Alcohol (e.g., Morpholine or Phenol)
-
Copper Catalyst (e.g., Cu(OAc)₂)
-
Base (e.g., Triethylamine - Et₃N or Pyridine)
-
Solvent (e.g., Dichloromethane - DCM or Methanol)
-
Oxygen or Air source
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the amine or alcohol (1.2 mmol), and the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol).
-
Add the solvent (e.g., DCM, 10 mL) and the base (e.g., triethylamine, 2.0 mmol).
-
Stir the reaction mixture at room temperature under an atmosphere of air or oxygen (a balloon of air is often sufficient) for 12-24 hours, or until the starting material is consumed (monitored by TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl or O-aryl compound.
Quantitative Data for One-Pot Chan-Lam Coupling
The following table presents representative data for the one-pot Chan-Lam coupling of this compound with various amines and alcohols.
| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Morpholine | Cu(OAc)₂ (10) | Triethylamine | DCM | 18 | 85 |
| 2 | Aniline | CuI (10) | Pyridine | Toluene | 24 | 78 |
| 3 | Phenol | Cu(OAc)₂ (10) | Pyridine | DCM | 20 | 82 |
| 4 | Benzylamine | Cu₂O (5) | Triethylamine | Methanol | 16 | 90 |
Workflow for One-Pot Chan-Lam Cross-Coupling
Caption: One-pot Chan-Lam coupling workflow.
Conclusion
The one-pot synthesis strategies involving this compound, such as the Suzuki-Miyaura and Chan-Lam couplings, represent powerful tools for the efficient construction of medicinally relevant molecules. The detailed protocols and representative data provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the rapid exploration of chemical space and the development of new therapeutic agents.
References
Application Notes and Protocols for Scale-Up of Reactions with 3-Hydroxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphenylboronic acid pinacol ester is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are instrumental in the formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As drug development progresses from laboratory-scale synthesis to pilot and commercial-scale production, a thorough understanding of the challenges and critical parameters for scaling up reactions involving this reagent is paramount.
This document provides detailed application notes and protocols to guide researchers, scientists, and drug development professionals through the key considerations for the successful scale-up of reactions utilizing this compound. It covers critical aspects from reaction optimization and safety to purification and process control, ensuring a robust and efficient transition from the bench to manufacturing.
Key Scale-Up Considerations
Scaling up reactions with this compound presents several challenges that must be addressed to ensure safety, efficiency, and product quality. The following sections detail these considerations.
Reaction Kinetics and Thermodynamics
The Suzuki-Miyaura coupling is an exothermic reaction, and heat management becomes critical at a larger scale to prevent side reactions and ensure safety.[1] Inadequate temperature control in large batch reactors can lead to localized overheating, potentially causing degradation of the product or reagents.[2]
Key Parameters to Monitor and Control:
-
Temperature: Precise temperature control is crucial. The high surface-area-to-volume ratio in laboratory flasks does not translate to large reactors.
-
Reagent Addition Rate: Slow and controlled addition of reagents is necessary to manage the exotherm.
-
Mixing: Efficient agitation is required to ensure homogenous heat and mass transfer, preventing the formation of "hot spots".[2]
Reagent and Solvent Selection
The choice of base, solvent, and catalyst is critical for a successful and scalable Suzuki-Miyaura reaction.
-
Base: The selection of a suitable base is essential for the activation of the boronic ester.[3] The base's strength, solubility, and handling characteristics at scale must be considered.
-
Solvent: Solvent choice impacts reaction rate, impurity profile, and downstream processing. The use of solvent swaps, which can be challenging at scale, should be minimized if possible.[4]
-
Catalyst: Catalyst loading, stability, and cost are significant factors in industrial applications.[5] Reducing catalyst loading without compromising reaction efficiency is a key goal in process development.[4]
Purification and Impurity Profile
Purification is a critical and often challenging step in the scale-up process.[2] Common impurities in Suzuki-Miyaura couplings include homocoupling products, dehalogenated starting materials, and residual palladium catalyst.[6]
Common Purification Challenges:
-
Chromatography: While effective at the lab scale, chromatographic purification is often not economically viable for large-scale production.[1]
-
Crystallization: Developing a robust crystallization process that consistently delivers the desired purity and crystal form can be time-consuming.
-
Palladium Removal: Residual palladium levels in active pharmaceutical ingredients (APIs) are strictly regulated. Effective scavenging or purification methods are essential.[7]
Safety and Handling
Handling large quantities of reagents and solvents requires stringent safety protocols. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[8][9]
Safety Precautions:
-
Work in a well-ventilated area.[10]
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[8][9]
-
Avoid inhalation of dust.[10]
-
Ensure proper grounding and bonding to prevent static discharge when handling flammable solvents.
Data Presentation: Comparative Reaction Parameters
The following table summarizes typical reaction parameters for a Suzuki-Miyaura coupling at different scales. Note that these are generalized values and should be optimized for each specific reaction.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Manufacturing Scale (>100 kg) | Key Considerations for Scale-Up |
| Reactant Ratio (Ar-X : Boronic Ester) | 1 : 1.1 - 1.5 | 1 : 1.05 - 1.2 | 1 : 1.0 - 1.1 | Minimize excess boronic ester to reduce cost and simplify purification. |
| Catalyst Loading (mol%) | 0.5 - 2.0 | 0.1 - 0.5 | < 0.1 | High-throughput screening can identify more active catalysts to reduce loading.[4] |
| Solvent Volume (L/kg of limiting reagent) | 10 - 20 | 5 - 10 | 3 - 7 | Reduce solvent volume to increase throughput and minimize waste. |
| Reaction Temperature (°C) | 80 - 110 | 80 - 110 | Optimized based on exotherm and impurity profile. | Implement controlled heating and cooling systems. |
| Reaction Time (h) | 2 - 24 | 4 - 18 | 6 - 12 | Monitor reaction completion to avoid unnecessary heating and side reactions. |
| Typical Yield (%) | 70 - 95 | 80 - 95 | > 90 | Process optimization can lead to improved yields at scale. |
Experimental Protocols
Protocol 1: Laboratory-Scale Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound at the gram scale.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Pilot-Scale Suzuki-Miyaura Coupling with Work-up and Isolation
This protocol outlines a procedure for a scaled-up Suzuki-Miyaura coupling, incorporating considerations for work-up and product isolation.
Materials:
-
Aryl halide (1.0 kg, 1.0 eq)
-
This compound (1.1 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 0.1 mol%)
-
Base (e.g., K₃PO₄, 1.5 eq)
-
Solvent (e.g., 2-Methyl-THF)
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Inert atmosphere (Nitrogen)
-
Filter reactor or centrifuge for solid isolation
Procedure:
-
Charge the jacketed reactor with the aryl halide and this compound.
-
Inert the reactor by purging with nitrogen.
-
Add the solvent to the reactor.
-
Begin agitation and add the base to the mixture.
-
Add the palladium catalyst and ligand.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the internal temperature closely.
-
Hold the reaction at temperature, monitoring for completion by in-process control (IPC) analysis (e.g., HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Wash the reactor and the filter cake with fresh solvent.
-
To the filtrate, add a palladium scavenger (e.g., a functionalized silica gel or activated carbon) and stir for a specified time.
-
Filter off the scavenger.
-
Concentrate the solution under vacuum.
-
Perform a solvent swap to a suitable crystallization solvent.
-
Induce crystallization by cooling, seeding, or adding an anti-solvent.
-
Isolate the product by filtration and wash with cold solvent.
-
Dry the product under vacuum at a controlled temperature.
Visualizations
Caption: General workflow for scaling up a chemical reaction from laboratory to manufacturing.
Caption: Decision tree for troubleshooting common issues during scale-up.
Caption: Interrelationship of critical process parameters affecting reaction outcome.
Conclusion
The successful scale-up of reactions involving this compound is a multifactorial challenge that requires careful planning and execution. By focusing on key areas such as reaction kinetics, purification, and safety, and by employing a systematic approach to process development, researchers and drug development professionals can effectively transition their synthetic routes from the laboratory to a manufacturing setting. The protocols and considerations outlined in this document provide a foundational framework for this critical endeavor, ultimately enabling the efficient and robust production of valuable chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound 97 214360-76-6 [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Couplings with 3-Hydroxyphenylboronic Acid Pinacol Ester
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using 3-Hydroxyphenylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes?
Low yields in Suzuki couplings involving this compound can stem from several factors. The primary reasons include suboptimal reaction conditions, catalyst deactivation, and side reactions. The presence of the free hydroxyl group on the phenyl ring can sometimes complicate the reaction, although the use of the pinacol ester form generally enhances stability compared to the free boronic acid.
Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Sterically hindered and electron-rich ligands often improve the efficiency of the catalytic cycle.
-
Base Selection: The base plays a crucial role in the activation of the boronic acid ester for transmetalation. The strength and type of base can significantly impact the reaction rate and yield.
-
Solvent System: The choice of solvent affects the solubility of reagents and the stability of the catalytic species. A combination of an organic solvent and an aqueous solution is often used.
-
Reaction Temperature and Time: These parameters need to be optimized for each specific substrate pairing. Insufficient temperature or time may lead to incomplete reaction, while excessive heat can cause catalyst decomposition and side reactions.
-
Atmosphere Control: Suzuki couplings are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic ester. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Q2: What are the most common side reactions observed with this compound in Suzuki couplings?
The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. This side reaction is often promoted by the presence of water and a strong base, and it effectively removes the boronic ester from the desired coupling reaction. Using the more stable pinacol ester instead of the boronic acid helps to mitigate this issue.
-
Homocoupling: This is the self-coupling of two molecules of the boronic acid ester to form a symmetrical biaryl (3,3'-dihydroxybiphenyl in this case). Homocoupling is often facilitated by the presence of oxygen and can be a significant issue if the reaction is not properly degassed.
Q3: Can the free hydroxyl group on the this compound interfere with the reaction?
While the pinacol ester protects the boronic acid moiety, the free hydroxyl group can potentially influence the reaction in a few ways:
-
Coordination to Palladium: The oxygen of the hydroxyl group could coordinate to the palladium center, potentially altering the catalyst's reactivity or stability.
-
Acid-Base Chemistry: The phenolic proton is acidic and will be deprotonated by the base in the reaction mixture. This phenoxide species has different electronic properties than the neutral phenol, which could affect the transmetalation step.
-
Substrate Reactivity: Phenols and their derivatives can sometimes act as challenging substrates in cross-coupling reactions due to the electron-donating nature of the hydroxyl group.[1]
In some cases, a hydroxyl group can even direct the cross-coupling reaction through the formation of a transient palladium alkoxide, which can be beneficial for controlling regioselectivity in more complex substrates.[2]
Q4: How can I optimize the reaction conditions to improve the yield?
Optimization is key to a successful Suzuki coupling. A systematic approach is recommended:
-
Catalyst and Ligand Screening: Start with a common catalyst system like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos). If yields are low, screening different ligands is often the most effective strategy.
-
Base Screening: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The optimal base will depend on the specific substrates and solvent system.
-
Solvent Screening: A variety of solvents can be used, often in combination with water. Common choices include dioxane, THF, DMF, and toluene. The ratio of organic solvent to water can also be an important parameter to optimize.
-
Temperature and Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial. For thermally sensitive substrates, microwave-assisted heating can be a powerful tool to reduce reaction times and improve yields.[1][3][4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting low yields in your Suzuki coupling reaction.
Problem: Low or No Product Formation
// Nodes Start [label="Low or No Product Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Quality and Purity", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Atmosphere [label="Ensure Inert Atmosphere (Ar/N2)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Base [label="Screen Different Bases\n(e.g., K2CO3, Cs2CO3, K3PO4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Catalyst [label="Screen Catalysts/Ligands\n(e.g., Pd(PPh3)4, Pd(OAc)2/SPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Solvent [label="Screen Different Solvents\n(e.g., Dioxane/H2O, THF/H2O, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Temp [label="Adjust Temperature / Use Microwave", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Side_Reactions [label="Check for Side Products\n(Protodeboronation, Homocoupling)", fillcolor="#FBBC05", fontcolor="#202124"]; Use_Anhydrous [label="Consider Anhydrous Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Increase_Equivalents [label="Increase Equivalents of Boronic Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Reagents; Check_Reagents -> Check_Atmosphere [label="Reagents OK"]; Check_Atmosphere -> Optimize_Base [label="Atmosphere is Inert"]; Optimize_Base -> Optimize_Catalyst [label="No Improvement"]; Optimize_Catalyst -> Optimize_Solvent [label="No Improvement"]; Optimize_Solvent -> Optimize_Temp [label="No Improvement"]; Optimize_Temp -> Side_Reactions [label="Still Low Yield"]; Side_Reactions -> Use_Anhydrous [label="Protodeboronation Observed"]; Side_Reactions -> Increase_Equivalents [label="Incomplete Conversion"];
Optimize_Base -> Success [label="Yield Improves"]; Optimize_Catalyst -> Success [label="Yield Improves"]; Optimize_Solvent -> Success [label="Yield Improves"]; Optimize_Temp -> Success [label="Yield Improves"]; Use_Anhydrous -> Success [label="Yield Improves"]; Increase_Equivalents -> Success [label="Yield Improves"]; } dot Caption: A troubleshooting workflow for low yields in Suzuki coupling.
Data Presentation
The following table summarizes various reported conditions for Suzuki couplings with this compound or closely related substrates to provide a starting point for optimization.
| Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd EnCat (5) | - | K₂CO₃ (3) | Toluene/H₂O/EtOH (4:2:1) | 120 (MW) | 0.17 | >98 | [5] |
| Aryl Bromide | Pd₂(dba)₃ (1.5) | XPhos (3.1) | K₃PO₄ (3.0) | Dioxane/H₂O (variable) | 120 (MW) | 0.17 | 53 | [6] |
| Aryl Iodide | Pd(PPh₃)₄ (9.2) | - | K₃PO₄ (2.0) | DMF | 85 | 5 | 53 | [6] |
| 2,6-Dichloropyridine | Pd(OAc)₂ (1) | Ad₂PnBu (3) | LiOtBu (2.3) | Dioxane/H₂O (4:1) | 100 | - | 94 | [7] |
| Aryl Bromide | PdCl₂(dppf) (10) | - | Na₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | - | 72 | [5] |
Experimental Protocols
Protocol 1: General Microwave-Assisted Suzuki Coupling
This protocol is a general starting point for the microwave-assisted Suzuki coupling of this compound with an aryl halide.
-
To a microwave vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Heating Suzuki Coupling
-
To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane) and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
// Nodes Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontname="Arial", fontsize=9]; ArPdX [label="Ar-Pd(II)L2-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext, fontname="Arial", fontsize=9]; ArPdAr [label="Ar-Pd(II)L2-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontname="Arial", fontsize=9]; Product [label="Ar-Ar'", shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#202124"];
// Invisible nodes for positioning ArX [label="Ar-X", shape=plaintext, fontname="Arial", fontsize=9]; Boronic [label="Ar'B(OR)2 + Base", shape=plaintext, fontname="Arial", fontsize=9];
// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> ArPdX; ArPdX -> Transmetal [style=invis]; Transmetal -> ArPdAr; ArPdAr -> RedElim [style=invis]; RedElim -> Product;
// Cycle edges ArPdAr -> Pd0 [dir=back];
// Reagent edges ArX -> OxAdd [minlen=2]; Boronic -> Transmetal [minlen=2];
// Positioning with invisible edges {rank=same; Pd0; ArPdX; ArPdAr;} {rank=min; ArX;} {rank=max; Product;} } dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
preventing hydrolysis of 3-Hydroxyphenylboronic acid pinacol ester during reactions
Welcome to the technical support center for 3-Hydroxyphenylboronic acid pinacol ester. This guide provides troubleshooting advice and frequently asked questions to help you minimize hydrolysis and ensure the success of your reactions.
Troubleshooting Guide: Low Yields and Impurities
Encountering low yields or unexpected byproducts can be frustrating. The primary suspect is often the premature hydrolysis of the boronic ester. This guide will help you diagnose and solve common issues.
Problem 1: Significantly Reduced Reaction Yield
If you are experiencing a lower-than-expected yield in your cross-coupling reaction, it is highly probable that your this compound has hydrolyzed to 3-hydroxyphenylboronic acid prior to or during the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Problem 2: Presence of Phenolic Byproducts
The appearance of 3-hydroxyphenol as a byproduct is a strong indicator of not just hydrolysis, but subsequent protodeboronation. This process is often accelerated by protic solvents, strong acids, or high temperatures.
Key Preventative Measures:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are free of water.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction vessel.
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Choice of Base: Avoid using strong hydroxide bases like NaOH or KOH if possible, as they can promote hydrolysis. Consider using bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).
Frequently Asked Questions (FAQs)
Q1: How can I minimize the hydrolysis of this compound during storage?
A1: To ensure the long-term stability of your reagent, store it in a tightly sealed container in a desiccator at low temperatures (0-4 °C). The key is to protect it from atmospheric moisture.
Q2: My reaction requires an aqueous workup. How can I prevent hydrolysis at this stage?
A2: While challenging, you can minimize hydrolysis during workup by:
-
Keeping the temperature low (e.g., using an ice bath).
-
Working quickly.
-
Using a buffered or slightly acidic aqueous solution (pH 4-6) can sometimes be more favorable than neutral or basic conditions, though this should be optimized for your specific product's stability.
Q3: Can the choice of solvent affect the rate of hydrolysis?
A3: Absolutely. Protic solvents (e.g., methanol, ethanol) can participate in and accelerate hydrolysis. Aprotic solvents such as THF, dioxane, and toluene are highly recommended for reactions involving boronic esters.
Q4: What is the mechanism of hydrolysis for boronic acid pinacol esters?
A4: The hydrolysis of boronic acid pinacol esters can be catalyzed by either acid or base. The general mechanism involves the nucleophilic attack of water or a hydroxide ion on the boron atom, followed by proton transfer and cleavage of the B-O bond of the pinacol group, ultimately leading to the formation of the boronic acid and pinacol.
Caption: General pathway for boronic ester hydrolysis.
Quantitative Data on Stability
While specific kinetic data for the hydrolysis of this compound is not extensively published, the general stability of arylboronic acid pinacol esters is well-documented. The table below provides a qualitative comparison of factors influencing stability.
| Factor | Condition | Impact on Hydrolysis Rate | Recommendation |
| pH | Acidic (pH < 4) or Basic (pH > 8) | Increases | Maintain near-neutral pH (6-7) if water is unavoidable. |
| Solvent | Protic (e.g., MeOH, H₂O) | High | Use anhydrous aprotic solvents (THF, Dioxane, Toluene). |
| Temperature | High (> 80 °C) | Increases | Run reactions at the lowest effective temperature. |
| Base | Hydroxide Bases (e.g., NaOH, KOH) | High | Prefer non-hydroxide bases (K₃PO₄, Cs₂CO₃, CsF). |
Recommended Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling
This protocol provides a general framework for using this compound while minimizing the risk of hydrolysis.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous base (e.g., K₃PO₄, oven-dried)
-
Anhydrous solvent (e.g., Dioxane or Toluene, freshly distilled or from a solvent purification system)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add the this compound, aryl halide, palladium catalyst, and oven-dried base.
-
Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen and moisture are removed.
-
Solvent Addition: Add the anhydrous solvent via cannula or a dry syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of ammonium chloride (NH₄Cl). Proceed with standard extraction and purification procedures.
Caption: Experimental workflow for anhydrous Suzuki coupling.
Technical Support Center: Managing Protodeboronation of Aryl Boronic Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage protodeboronation, a common and often problematic side reaction involving aryl boronic esters.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering targeted solutions to minimize or prevent protodeboronation.
Issue 1: Significant formation of the protodeboronated arene byproduct is observed by LC-MS or NMR.
This is the most common manifestation of the protodeboronation side reaction, leading to reduced yields of the desired coupled product.[1]
-
Question: My Suzuki-Miyaura coupling reaction is yielding a large amount of the simple arene (Ar-H) instead of my desired biaryl product (Ar-Ar'). What are the likely causes and how can I fix this?
-
Answer: Significant protodeboronation in a Suzuki-Miyaura coupling is typically caused by one or more of the following factors: the choice of base, reaction temperature, presence of water, and the efficiency of the catalytic system. To address this, consider the following tiered troubleshooting approach:
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Optimize the Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate protodeboronation.[2] It is advisable to switch to a weaker inorganic base.
-
Recommendation: Employ milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2] Fluoride bases like cesium fluoride (CsF) can also be effective.
-
-
Lower the Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation relative to the desired coupling reaction.[2]
-
Recommendation: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A good starting point is between 60-80 °C.[2] If the reaction is sluggish, consider a more active catalyst/ligand system rather than increasing the temperature.
-
-
Control the Amount of Water: Water acts as the proton source for protodeboronation. While a small amount of water can be beneficial for some Suzuki couplings, excess water will promote this side reaction.[2]
-
Recommendation: Use anhydrous solvents and thoroughly dry all glassware. For reactions that are particularly sensitive to water, consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture.[2]
-
-
Enhance the Catalytic System's Efficiency: If the desired Suzuki coupling is slow, the boronic ester is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[2]
-
Recommendation: Increase the catalyst loading or employ more robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the productive reaction rate.[2]
-
-
Issue 2: The protodeboronation side reaction is still significant even after optimizing the base and temperature.
For particularly sensitive substrates, such as some electron-deficient or heteroaryl boronic esters, standard optimization may not be sufficient.
-
Question: I've tried using milder bases and lower temperatures, but I'm still observing a significant amount of the protodeboronated byproduct. What is the next step?
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Answer: When basic optimization is insufficient, the stability of the boronic ester itself should be addressed. The most effective strategy is to use a more stable derivative of the boronic acid.
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Switch to a More Stable Boronic Ester: The stability of boronic esters varies significantly. Pinacol esters are generally more stable than the corresponding boronic acids. For even greater stability, N-methyliminodiacetic acid (MIDA) boronates are an excellent choice.[1][3]
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Recommendation: If you are using a boronic acid, switch to its pinacol ester. If you are already using a pinacol ester and observing protodeboronation, consider synthesizing or purchasing the MIDA boronate derivative of your aryl boronic acid. MIDA boronates are known for their high stability and employ a "slow-release" mechanism for the boronic acid under reaction conditions, which keeps the concentration of the unstable free boronic acid low.[1][3]
-
-
Employ Anhydrous Conditions: For extremely sensitive substrates, rigorously excluding water can be highly effective.
-
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation, or protodeborylation, is a chemical reaction where a carbon-boron bond in a boronic acid or ester is cleaved and replaced with a carbon-hydrogen bond.[1] This is a common undesired side reaction in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the organoboron reagent.[1]
Q2: What is the primary mechanism of base-catalyzed protodeboronation?
A2: In the presence of a base, a boronic ester can be hydrolyzed to the corresponding boronic acid. The boronic acid is then activated by the base to form a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻). This boronate species is more susceptible to protonolysis by water, which acts as the proton source to cleave the C-B bond and form the Ar-H byproduct.[1][6]
Q3: Are aryl boronic pinacol esters always more stable than aryl boronic acids?
A3: While it is a common assumption that esterification of a boronic acid to its pinacol ester confers greater stability against protodeboronation, this is not always the case. The overall stability is nuanced and depends on the reaction conditions. In some instances, the hydrolysis of the ester to the boronic acid can be a significant part of the overall protodeboronation process.
Q4: How do MIDA boronates prevent protodeboronation?
A4: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are unreactive in anhydrous cross-coupling conditions.[3] They work on a "slow-release" principle. Under mild aqueous basic conditions, the MIDA ligand is slowly cleaved, gradually releasing the boronic acid into the reaction mixture. This ensures that the concentration of the unstable, reactive boronic acid is kept very low at any given time, allowing the desired cross-coupling reaction to outcompete the protodeboronation side reaction.[1][3]
Q5: Can the choice of palladium catalyst and ligands affect the rate of protodeboronation?
A5: Yes, the catalyst system plays a crucial role. A highly active and efficient palladium catalyst with appropriate ligands can accelerate the rate of the desired Suzuki-Miyaura coupling. When the productive coupling is fast, it can outpace the undesired protodeboronation side reaction. Conversely, an inefficient catalyst system that leads to a sluggish main reaction will allow more time for the boronic ester to decompose.[2]
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of the desired Suzuki-Miyaura coupling product versus the protodeboronated byproduct. The data is illustrative and compiled from various sources to show general trends. Actual yields are highly dependent on the specific substrates.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
Reaction: 4-Bromotoluene + Phenylboronic Acid
| Base | Solvent | Temperature (°C) | Time (h) | Yield of Biphenyl (%) | Reference |
| K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [7] |
| K₂CO₃ | Toluene/H₂O | 100 | 2 | 88 | [7] |
| Na₂CO₃ | Toluene/H₂O | 100 | 2 | 92 | [7] |
| NaOH | Toluene/H₂O | 100 | 2 | 75 | [8] |
| Cs₂CO₃ | Dioxane | 100 | 12 | 93 | [2] |
| Triethylamine | Toluene/H₂O | 100 | 2 | 45 | [7] |
Table 2: Effect of Temperature and Solvent on Product Yield and Protodeboronation
Reaction: 2,6-disubstituted aryl bromide + heteroaryl boronic acid pinacol ester
| Temperature (°C) | Solvent | Desired Product Yield (%) | Protodeboronation Byproduct | Reference |
| 80-85 | Dioxane/H₂O | ~70 | Minor | [9] |
| Room Temperature | Dioxane/H₂O | Low | Significant | [9] |
| 75 | Dioxane/H₂O (10:1) | 85 | <5% | [9] |
| 80 | Anhydrous Toluene | 92 (in 15 min) | Trace | [5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a MIDA Boronate to Minimize Protodeboronation
This protocol is a starting point for challenging couplings where protodeboronation is a significant concern, adapted from established methods.[10]
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Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the aryl-MIDA boronate (1.2-1.5 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., Dioxane or Toluene) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify by column chromatography.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling of a Boronic Ester
This protocol utilizes anhydrous conditions to suppress protodeboronation, based on procedures using soluble bases.[4][5]
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the boronic ester (e.g., pinacol or neopentyl ester, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe. Then, add a solution of potassium trimethylsilanolate (TMSOK, 1.4 equiv) in the reaction solvent.
-
Reaction Execution: Stir the homogeneous mixture at the desired temperature (e.g., 80 °C).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent. The combined organic layers are then washed with brine, dried over Na₂SO₄, filtered, concentrated, and purified by column chromatography.
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. MIDA Boronates [sigmaaldrich.cn]
- 4. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Suzuki-Miyaura Couplings with 3-Hydroxyphenylboronic Acid Pinacol Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 3-Hydroxyphenylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base is crucial for the activation of the boronic acid pinacol ester.[1] It facilitates the formation of a more nucleophilic boronate species, which is necessary for the transmetalation step with the palladium catalyst.[2][3] While pinacol esters are more stable than their corresponding boronic acids, the presence of a base is still required to promote the reaction.[4]
Q2: Does the free hydroxyl group on the this compound interfere with the coupling reaction?
A2: The acidic proton of the hydroxyl group can potentially interact with the base. If a very strong base is used in stoichiometric amounts, it may deprotonate the phenol, which could influence the reaction. However, in many cases, the coupling can proceed without protection of the hydroxyl group, especially when using mild bases like carbonates or phosphates.[5]
Q3: Is it necessary to protect the hydroxyl group on this compound before the coupling reaction?
A3: Protection of the hydroxyl group is not always necessary and depends on the specific reaction conditions and the nature of the coupling partner. Using milder bases such as K₂CO₃ or K₃PO₄ can often allow for a successful coupling without the need for a protecting group. However, if low yields or side reactions are observed, protection of the phenol as a methyl ether or other stable ether may be considered.
Q4: What are the most common side reactions observed in the coupling of this compound?
A4: Common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. This can be promoted by strong bases and the presence of water.[4]
-
Homocoupling: The coupling of two molecules of the boronic ester or the aryl halide to form a symmetrical biaryl. This can be influenced by the presence of oxygen and the palladium catalyst system.
-
Catalyst decomposition: The palladium catalyst can decompose, leading to the formation of palladium black and a loss of catalytic activity. This can be caused by impurities or inappropriate reaction conditions.
Q5: Which type of base is generally recommended for couplings with this compound?
A5: Inorganic bases are most commonly used.[6] Weaker bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred for substrates with sensitive functional groups, such as the free hydroxyl group in this case.[5] Stronger bases like sodium hydroxide (NaOH) can also be used, but may increase the risk of side reactions.[6] Organic bases like triethylamine (TEA) are generally less effective in these couplings.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective Base: The chosen base may be too weak to activate the boronic ester or may have poor solubility in the reaction solvent. | * Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).* Ensure the base is finely powdered to maximize surface area.* Consider a solvent system that improves the solubility of the base, such as adding a small amount of water. |
| Catalyst Inactivity: The palladium catalyst may have decomposed or is not suitable for the specific substrates. | * Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.* Use fresh catalyst and high-purity, degassed solvents.* Screen different palladium catalysts and ligands. For electron-rich phenols, ligands like SPhos or XPhos may be beneficial. | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | * Increase the reaction temperature in increments of 10-20 °C. | |
| Significant Protodeboronation | Base is too strong or reaction time is too long: Strong bases can promote the cleavage of the C-B bond. | * Use a milder base (e.g., K₂CO₃ or KF).* Reduce the reaction time by monitoring the reaction progress closely by TLC or LC-MS. |
| Presence of excess water: Water can be a proton source for protodeboronation. | * Use anhydrous solvents and dry reagents.* If an aqueous base is used, minimize the amount of water. | |
| Formation of Homocoupling Byproducts | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic ester. | * Thoroughly degas all solvents and the reaction mixture before adding the catalyst.* Maintain a positive pressure of an inert gas throughout the reaction. |
| Inappropriate Catalyst System: Some palladium catalysts are more prone to promoting homocoupling. | * Screen different palladium precursors and ligands. | |
| Reaction Stalls Before Completion | Catalyst Decomposition: The catalyst may be deactivating over the course of the reaction. | * Add a fresh portion of the catalyst to the reaction mixture.* Consider using a more robust catalyst system, such as a pre-catalyst. |
| Inhibition by the Phenolic Group: The deprotonated phenol may be coordinating to the palladium center and inhibiting catalysis. | * Consider protecting the hydroxyl group if other troubleshooting steps fail. |
Data on Base and Solvent Optimization
The following tables summarize typical conditions and outcomes for Suzuki-Miyaura couplings. While specific data for this compound is limited in comparative studies, these tables provide a general guideline based on couplings of similar arylboronic acids and esters.
Table 1: Comparison of Common Bases in Suzuki-Miyaura Couplings
| Base | Typical Amount (equiv.) | Common Solvents | General Applicability & Notes | Reported Yields (General) |
| K₂CO₃ | 2 - 3 | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | A versatile and cost-effective base. Suitable for many standard couplings.[5] | Good to Excellent |
| K₃PO₄ | 2 - 3 | Toluene, Dioxane, THF | A stronger, non-nucleophilic base. Often effective for challenging substrates and those with sensitive functional groups.[5] | Good to Excellent |
| Cs₂CO₃ | 2 - 3 | Dioxane, Toluene, THF | Highly effective, often giving higher yields than other carbonates, but more expensive. Good solubility in organic solvents. | Excellent |
| NaOH | 2 - 3 | Toluene/H₂O, Ethanol/H₂O | A strong, inexpensive base. Can lead to side reactions with sensitive substrates.[6] | Moderate to Good |
| KF | 2 - 3 | THF, Dioxane | Fluoride ions can activate the boronic ester. Often used under anhydrous conditions. | Moderate to Good |
| TEA | 2 - 3 | Toluene, THF | Organic amine base, generally less effective than inorganic bases for this reaction.[6] | Low to Moderate |
Table 2: Common Solvents for Suzuki-Miyaura Couplings
| Solvent System | Typical Reaction Temperature (°C) | Notes |
| Toluene / H₂O | 80 - 110 | A common biphasic system that works well with many inorganic bases. |
| Dioxane / H₂O | 80 - 100 | Another widely used biphasic system. Dioxane is a good solvent for many organic substrates. |
| DMF / H₂O | 80 - 120 | A polar aprotic solvent that can be effective, but may be more difficult to remove. |
| THF / H₂O | 60 - 80 | Lower boiling point, suitable for reactions that proceed at milder temperatures. |
| Ethanol / H₂O | 70 - 90 | A "greener" solvent option that can be effective for some couplings. |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific aryl halides.
Materials:
-
This compound (1.0 - 1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Optimization
Caption: A general workflow for the optimization of Suzuki-Miyaura coupling reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 3-Hydroxyphenylboronic Acid Pinacol Ester Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products involving 3-Hydroxyphenylboronic acid pinacol ester.
Troubleshooting Guides
Issue 1: The desired product is difficult to separate from unreacted this compound.
-
Question: How can I remove unreacted this compound from my reaction mixture?
-
Answer: Unreacted boronic esters can often be removed through a basic aqueous wash. By treating the crude reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the boronic acid ester can be hydrolyzed to the corresponding boronic acid, which is more water-soluble and can be partitioned into the aqueous layer during extraction.[1] Alternatively, derivatization by adding a base can form a salt of the boronic acid, which can be separated by solvent extraction.[1]
Issue 2: The product co-elutes with the homocoupling byproduct during column chromatography.
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Question: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
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Answer: Separating compounds with similar polarities is a common challenge in purifying Suzuki-Miyaura coupling products. Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation. If the product is a solid, recrystallization from a carefully selected solvent system can be a highly effective method to isolate the desired compound.[1]
Issue 3: The product appears to be an oil and will not crystallize.
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Question: My purified product is an oil and I am unable to induce crystallization. What should I do?
-
Answer: The presence of impurities can often inhibit crystallization. Attempting further purification by column chromatography to remove these impurities may facilitate crystallization upon re-attempting. However, it is also possible that the product is intrinsically an oil at room temperature. In such cases, purification by chromatography is the most suitable method.
Issue 4: The boronic ester product is degrading on the silica gel column.
-
Question: I am observing significant product loss or degradation during silica gel column chromatography. What is the cause and how can I prevent it?
-
Answer: Boronic esters can be sensitive to the acidic nature of standard silica gel, leading to degradation or strong adsorption.[2] To mitigate this, several strategies can be employed:
-
Use of Neutral Alumina: Neutral alumina can be used as the stationary phase as it is less acidic than silica gel.[1]
-
Deactivated Silica Gel: Deactivating the silica gel with a small amount of a base like triethylamine in the eluent can help to prevent degradation of acid-sensitive compounds.
-
Boric Acid-Impregnated Silica Gel: A facile chromatographic method involves the use of silica gel impregnated with boric acid. This has been shown to be effective for both TLC and flash column chromatography, suppressing the loss of pinacol boronic esters due to over-adsorption.[2]
-
Frequently Asked Questions (FAQs)
General Purification
-
Question: What are the most common techniques for purifying products from reactions involving this compound?
-
Answer: The most common purification techniques include:
-
Aqueous Work-up: This is the initial and essential step to remove the bulk of inorganic salts and water-soluble impurities.[3]
-
Column Chromatography: This is a widely used technique for separating the desired product from impurities based on polarity. Both silica gel and alumina can be used as the stationary phase.[1]
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[1]
-
Distillation: For volatile products, distillation can be an effective purification method.[4]
-
Impurity Removal
-
Question: How can I effectively remove the palladium catalyst after a Suzuki-Miyaura coupling reaction?
-
Answer: For pharmaceutical applications, removing trace palladium is critical due to toxicity concerns. Common methods include:
-
Filtration: Heterogeneous catalysts can be removed by filtering the reaction mixture through Celite.
-
Metal Scavengers: For homogeneous catalysts, metal scavengers can be employed. These are materials like functionalized silica that selectively bind to the metal, allowing it to be removed by filtration.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can also help in adsorbing residual palladium.
-
-
Question: What are common impurities in reactions involving this compound?
-
Answer: Common impurities include:
-
Unreacted starting materials (e.g., the boronic ester and the coupling partner).
-
Homocoupling byproducts of the boronic ester.
-
Palladium catalyst residues.
-
Byproducts from the decomposition of the boronic ester.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Boronic Ester Reaction Products
| Purification Technique | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Column Chromatography (Silica Gel) | Widely applicable, good for a range of polarities. | Can cause degradation of sensitive compounds.[2] | >95% | 60-90% |
| Column Chromatography (Neutral Alumina) | Good for acid-sensitive compounds.[1] | May have different selectivity than silica. | >95% | 70-95% |
| Recrystallization | Can provide very high purity for solid products.[1] | Not suitable for oils or highly soluble compounds. | >99% | 50-80% |
| Aqueous Work-up with Base | Effectively removes unreacted boronic acids.[1] | May not remove non-acidic impurities. | Variable | >90% (of crude) |
| Distillation | Excellent for volatile products.[4] | Not suitable for non-volatile or thermally unstable compounds. | >98% | 70-90% |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Suzuki-Miyaura Coupling Reactions
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water or brine to remove inorganic salts.
-
To remove unreacted boronic acid, wash the organic layer with a 1M aqueous solution of NaOH or K₂CO₃.
-
Separate the organic layer and wash it again with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Prepare the Column:
-
Select an appropriately sized column based on the amount of crude product.
-
Plug the bottom of the column with glass wool or cotton.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the appropriate solvent.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elute the Column:
-
Start with a non-polar solvent system (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity.
-
Collect fractions and monitor the separation using TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Protocol 3: Recrystallization
-
Dissolve the crude solid product in a minimum amount of a suitable hot solvent.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can promote more crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of reaction products.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Purification of Boronic Acid Pinacol Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of boronic acid pinacol esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of boronic acid pinacol esters?
A1: Typical impurities include unreacted starting materials, homocoupled byproducts, and residual palladium catalyst from Suzuki-Miyaura or other cross-coupling reactions. Additionally, excess bis(pinacolato)diboron (B₂pin₂) is a frequent impurity in Miyaura borylation reactions. Degradation products, such as the corresponding boronic acid and pinacol due to hydrolysis, are also common.
Q2: Why is my boronic acid pinacol ester degrading during silica gel column chromatography?
A2: Boronic acid pinacol esters are susceptible to hydrolysis, and the acidic nature of standard silica gel can catalyze this degradation, leading to the formation of the more polar boronic acid and pinacol.[1][2] This can result in streaking, poor separation, and low recovery of the desired product.[3][4]
Q3: Can I use reversed-phase HPLC for the purification of my boronic acid pinacol ester?
A3: While possible, reversed-phase HPLC (RP-HPLC) presents challenges due to the potential for on-column hydrolysis in aqueous mobile phases.[5][6] The use of aprotic diluents, low residual silanol columns, and optimized pH conditions can minimize degradation.[2][7][8]
Q4: What is a simple way to remove the pinacol byproduct from my purified ester?
A4: Pinacol can sometimes be removed by trituration with a non-polar solvent like hexane, in which the pinacol ester may be less soluble. Alternatively, conversion of the crude product to a trifluoroborate salt or a diethanolamine adduct can facilitate the removal of pinacol during the purification of these derivatives.
Q5: Are there more stable alternatives to pinacol esters for purification?
A5: Yes, converting the crude boronic acid pinacol ester to a potassium trifluoroborate (R-BF₃K) salt or an N-methyliminodiacetic acid (MIDA) boronate ester can be advantageous.[9] These derivatives are often more crystalline, less prone to hydrolysis, and more stable to chromatography.[9][10][11] MIDA boronates are particularly stable and can be purified by silica gel chromatography with minimal degradation.[9]
Troubleshooting Guides
Problem 1: Low recovery of the boronic acid pinacol ester from silica gel column chromatography.
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Possible Cause: Over-adsorption of the ester onto the acidic silica gel.[1][3]
-
Solution 1: Use boric acid-impregnated silica gel. This neutralizes the acidic sites on the silica, reducing adsorption and preventing hydrolysis.[3][12]
-
Solution 2: Use deactivated silica gel. Slurrying the silica gel with a small amount of a tertiary amine like triethylamine (NEt₃) before packing the column can passivate the active sites.[13]
-
Solution 3: Use an alternative stationary phase. Neutral alumina can be a good substitute for silica gel as it is less acidic.[1][14]
Problem 2: The purified product is contaminated with the corresponding boronic acid.
-
Possible Cause: Hydrolysis of the pinacol ester during workup or purification.[4][5]
-
Solution 1: Minimize exposure to water and acidic/basic conditions. Use anhydrous solvents for extraction and chromatography. During aqueous workup, use neutral or slightly acidic washes and work quickly.
-
Solution 2: Convert to a more stable derivative. Before purification, convert the crude product to a potassium trifluoroborate salt or a MIDA boronate ester, which are more resistant to hydrolysis.[9][10][11]
-
Solution 3: Aprotic sample preparation for analysis. When preparing samples for HPLC, use aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) to prevent hydrolysis before injection.[2][7]
Problem 3: The product is an oil and cannot be recrystallized.
-
Possible Cause: The inherent physical properties of the compound or the presence of impurities preventing crystallization.
-
Solution 1: Trituration. Attempt to solidify the oil by dissolving it in a minimal amount of a good solvent and then adding a poor solvent to precipitate the product.
-
Solution 2: Derivatization to a crystalline solid. Convert the oily pinacol ester to a diethanolamine (DEA) adduct or a potassium trifluoroborate salt. These derivatives are often crystalline and can be purified by recrystallization.[15][16][17] The pure derivative can then be converted back to the boronic acid if needed.
Data Presentation
Table 1: Influence of Diluent on the Stability of a Boronic Acid Pinacol Ester at Room Temperature
| Diluent | % Hydrolysis after 24 hours |
| 1:1 Acetonitrile:Water | Significant hydrolysis |
| 100% Methanol | Significant hydrolysis |
| 100% Acetonitrile | No significant hydrolysis |
| 100% Tetrahydrofuran (THF) | No significant hydrolysis |
Data summarized from a study on the stability of ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate.[7]
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Boric Acid-Impregnated Silica Gel
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Dissolve boric acid in a suitable solvent (e.g., methanol).
-
Add silica gel to the solution and mix thoroughly to form a slurry.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder. The loading of boric acid is typically around 5-10% by weight.
-
-
Column Packing:
-
Dry pack or slurry pack the column with the boric acid-impregnated silica gel in the desired eluent system.
-
-
Chromatography:
-
Dissolve the crude boronic acid pinacol ester in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Collect fractions and analyze by TLC or another suitable method to identify the fractions containing the pure product.
-
Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation
-
Formation of the DEA Adduct:
-
Isolation of the DEA Adduct:
-
Collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove soluble impurities.
-
Dry the purified DEA adduct.
-
-
Hydrolysis to the Boronic Acid (if required):
Protocol 3: Purification via Conversion to a Potassium Trifluoroborate (BF₃K) Salt
-
Formation of the BF₃K Salt:
-
Dissolve the crude boronic acid pinacol ester in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.5 equivalents).[10]
-
Stir the mixture at room temperature.
-
-
Isolation and Purification:
-
Remove the solvents under reduced pressure.
-
The resulting solid can often be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water).
-
-
Conversion back to Boronic Acid Pinacol Ester (if required):
-
The purified BF₃K salt can be converted back to the pinacol ester by reaction with a Lewis acid (e.g., TMSCl) and pinacol.[18]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Couplings with 3-Hydroxyphenylboronic Acid Pinacol Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura couplings involving 3-Hydroxyphenylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is slow or not proceeding to completion. What are the common causes?
A1: Slow or incomplete reactions are common challenges. Several factors can contribute to this issue:
-
Steric Hindrance: Pinacol esters, including this compound, are sterically bulkier than their corresponding boronic acids. This steric hindrance can slow down the crucial transmetalation step in the catalytic cycle.[1]
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. A suboptimal catalyst system may not be active enough to efficiently couple the sterically hindered pinacol ester or may be prone to decomposition under the reaction conditions.
-
Inappropriate Base: The base plays a crucial role in activating the boronic acid ester for transmetalation.[2] An unsuitable base (too weak or too strong) or insufficient equivalents of the base can lead to a sluggish reaction.
-
Solvent Effects: The solvent system must be appropriate for all components of the reaction, including the catalyst, base, and substrates. Poor solubility of any component can impede the reaction rate.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for the reaction.
-
Presence of Oxygen: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation, resulting in lower yields.[3]
Q2: What are the most common side reactions observed with this compound in Suzuki couplings?
A2: The primary side reactions to be aware of are:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. This side reaction is often promoted by aqueous basic conditions and can be a significant issue with electron-rich or sterically hindered boronic esters.[1]
-
Homocoupling: The coupling of two molecules of the boronic acid ester to form a symmetrical biaryl species (3,3'-dihydroxybiphenyl derivative). This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3]
-
Oxidation of the Phenol: The free hydroxyl group on the phenyl ring can be susceptible to oxidation under certain reaction conditions, especially if oxygen is not rigorously excluded.
Q3: How can I improve the solubility of my reagents in the reaction mixture?
A3: Solubility issues can often be addressed by screening different solvent systems. Common solvents for Suzuki-Miyaura couplings include toluene, dioxane, THF, and DMF, often in combination with water to facilitate the dissolution of the base.[3] If using a biphasic system (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial. For highly insoluble substrates, using a solvent like N-methylpyrrolidone (NMP) might be effective.[4]
Troubleshooting Guide
Issue 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst and ligand. 2. Switch to a more active pre-catalyst (e.g., a Buchwald pre-catalyst). 3. Ensure rigorous degassing of the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). | Palladium catalysts, especially Pd(0) species, can degrade upon storage or exposure to air.[3] Pre-catalysts are often more stable and generate the active catalytic species in situ. Oxygen can deactivate the catalyst. |
| Suboptimal Base | 1. Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF).[2] 2. Increase the equivalents of base (typically 2-3 equivalents). | The choice of base is critical for activating the boronic ester. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive boronic esters. |
| Incorrect Solvent | 1. Try different solvent systems (e.g., dioxane/water, toluene/water, THF/water). 2. For anhydrous conditions, consider solvents like dioxane or THF. | The solvent affects the solubility of reactants and the activity of the catalyst. The presence of water can be crucial for the hydrolysis of the pinacol ester to the more reactive boronic acid.[3] |
| Low Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | Higher temperatures can increase the reaction rate, but be mindful of potential decomposition of starting materials or products. |
Issue 2: Significant Protodeboronation
| Possible Cause | Troubleshooting Step | Rationale |
| Excess Water and/or Strong Base | 1. Reduce the amount of water in the solvent system or switch to anhydrous conditions. 2. Use a milder base such as KF. | Protodeboronation is often catalyzed by aqueous basic conditions. Anhydrous conditions or a less aggressive base can mitigate this side reaction. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. | Extended exposure to the reaction conditions can increase the extent of side reactions like protodeboronation. |
Issue 3: Formation of Homocoupling Product
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Ensure thorough degassing of all solvents and reagents before starting the reaction. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment. | Oxygen can promote the oxidative homocoupling of the boronic ester.[3] |
| Use of Pd(II) Pre-catalyst | If using a Pd(II) source like Pd(OAc)₂, ensure the presence of a suitable phosphine ligand that can facilitate the reduction to the active Pd(0) species. | Incomplete reduction of Pd(II) can lead to side reactions, including homocoupling. |
Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions
The following tables summarize reaction conditions that can be used as a starting point for optimizing the coupling of this compound. The data is based on general Suzuki-Miyaura couplings and may require further optimization for this specific substrate.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Base (2.0 equiv.) | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 80 |
| 2 | K₃PO₄ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | Pd₂(dba)₃ | SPhos | 100 | 8 | 95 |
| 4 | KF | THF | Pd₂(dba)₃ | t-Bu₃P | 80 | 16 | 75 |
| 5 | NaOH | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 75 |
| 6 | KOH | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
Data is illustrative and compiled from general Suzuki-Miyaura coupling literature.[2]
Table 2: Screening of Catalysts and Ligands
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 78 |
| 2 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 3 | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 | 90 |
| 4 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 96 |
| 5 | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 94 |
Yields are representative for typical Suzuki-Miyaura couplings and serve as a guide.
Experimental Protocols
General Protocol for Screening Reaction Conditions
This protocol is designed for the Suzuki-Miyaura coupling of an aryl halide with this compound on a small scale to identify optimal conditions.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (11 mL) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
impact of impurities in 3-Hydroxyphenylboronic acid pinacol ester on reaction outcome
Welcome to the technical support center for 3-Hydroxyphenylboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and why are they present?
A1: The most prevalent impurities arise from the inherent reactivity and synthesis of the compound. Pinacol esters, while more robust than their corresponding boronic acids, can still degrade.[1][2] The primary impurities include:
-
3-Hydroxyphenylboronic acid: This is the product of hydrolysis, where moisture reacts with the pinacol ester.[3] Its presence is common if the material has been improperly stored or handled in a non-anhydrous environment.
-
Anhydride Trimer (Boroxine): 3-Hydroxyphenylboronic acid can dehydrate to form a stable, six-membered ring structure called a boroxine. This is often in equilibrium with the boronic acid form.
-
Homocoupling Dimer (Biphenol derivative): Under certain conditions, particularly in the presence of oxygen and a palladium catalyst, the boronic acid or ester can couple with itself to form a symmetrical biphenol derivative.[4][5] This is a common byproduct in Suzuki-Miyaura reactions.
-
Oxidation and Protodeborylation Products: The boronic acid functional group can be susceptible to oxidation or replaced by a hydrogen atom (protodeborylation), especially under harsh reaction conditions, leading to the formation of phenol.[4][6]
Q2: How should I properly store and handle this compound to maintain its purity?
A2: To prevent degradation, particularly hydrolysis, the compound should be stored in a tightly sealed container under an inert atmosphere such as argon or nitrogen.[7] It is best kept in a dry, cool, and well-ventilated place.[7] Avoid exposure to moisture and air.[7] When handling the reagent, use anhydrous solvents and techniques to minimize the introduction of water.
Q3: My batch of this compound is partially hydrolyzed. Can I still use it for my Suzuki-Miyaura coupling reaction?
A3: While the free boronic acid is also an active participant in the Suzuki-Miyaura coupling, using a mixture of the ester and acid can lead to poor reproducibility. The difference in molecular weight affects stoichiometry, and the free boronic acid is often less stable, potentially leading to more side products like boroxines and homocoupled dimers.[4] For consistent and predictable outcomes, using a reagent with high purity (≥97%) is strongly recommended.[1] If significant hydrolysis has occurred, purification is advised.
Q4: What analytical methods are recommended for assessing the purity of this compound?
A4: The purity of boronic acid pinacol esters can be accurately assessed using:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the pinacol ester from its more polar hydrolyzed form (the boronic acid) and other impurities.[8] However, care must be taken as the ester can hydrolyze on-column under typical RP-HPLC conditions.[9][10] Using a high pH mobile phase and aprotic solvents for sample preparation can minimize this degradation.[8][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities, while ¹¹B NMR can provide information about the boron species present (e.g., tetrahedral ester vs. trigonal acid/boroxine).
Troubleshooting Guide for Synthesis
This guide addresses specific problems that may be encountered during reactions involving this compound.
Issue 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
-
Possible Cause: Degradation of the boronic ester reagent.
-
Diagnosis: The reaction may fail to start or give inconsistent yields between batches. An analysis of the starting material by TLC or HPLC might show a more polar spot corresponding to the free boronic acid.
-
Solution: Ensure the reagent is of high purity and has been stored correctly. Use strictly anhydrous solvents and degas the reaction mixture thoroughly with an inert gas to remove both moisture and oxygen.
-
-
Possible Cause: Palladium catalyst inactivation or insufficient activity.
-
Diagnosis: The reaction fails to proceed, and starting materials remain unconsumed.
-
Solution: The presence of oxygen can lead to catalyst decomposition.[12] Ensure the solvent is properly degassed. Use a fresh, active palladium precatalyst and ligand. Some Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, which can be hindered by impurities.[12]
-
-
Possible Cause: Ineffective base or solvent system.
-
Diagnosis: The reaction stalls or proceeds very slowly.
-
Solution: The choice of base and solvent is critical for the transmetalation step. Ensure the base is sufficiently strong to activate the boronic ester but not so strong that it causes reagent decomposition. The solvent system must solubilize all components and facilitate the catalytic cycle.
-
Issue 2: A Major Byproduct is Detected, Complicating Purification
-
Possible Cause: Homocoupling of the boronic ester.
-
Diagnosis: A byproduct with a mass corresponding to the dimer of the 3-hydroxyphenyl moiety is observed. This side reaction is favored by the presence of oxygen and Pd(II) species.[4]
-
Solution: Rigorously exclude oxygen from the reaction by sparging the solvent and maintaining a positive pressure of an inert gas (argon or nitrogen).[13] Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) that promotes homocoupling.[5][13]
-
-
Possible Cause: Protodeborylation of the boronic ester.
-
Diagnosis: The formation of phenol is detected as a byproduct, indicating the replacement of the C-B bond with a C-H bond.
-
Solution: This side reaction can be promoted by excessive heat, prolonged reaction times, or the presence of excess water or strong base. Optimize the reaction conditions by lowering the temperature or reducing the reaction time. Screen different bases to find one that minimizes this pathway.
-
Data Presentation
Table 1: Summary of Common Impurities and Their Impact on Suzuki-Miyaura Coupling
| Impurity Name | Structure | Source of Formation | Impact on Reaction Outcome |
| 3-Hydroxyphenylboronic acid | C₆H₄(OH)B(OH)₂ | Hydrolysis of the pinacol ester due to moisture.[3] | Alters stoichiometry; can lead to less stable boroxine formation, affecting reproducibility.[4] |
| Boroxine | [C₆H₄(OH)BO]₃ | Dehydration/trimerization of the free boronic acid. | Active in coupling, but has different reactivity and molecular weight, complicating kinetics and stoichiometry. |
| Homocoupling Dimer | HOC₆H₄-C₆H₄OH | Palladium-mediated coupling of two boronic ester/acid molecules in the presence of oxygen.[4][13] | Consumes the starting material, reduces the yield of the desired product, and creates a purification challenge. |
| Phenol | C₆H₅OH | Protodeborylation (cleavage of the C-B bond and replacement with H). | Inactive byproduct that represents a loss of the key boronic acid reagent, lowering the overall yield. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Analysis
This protocol is designed to minimize on-column hydrolysis of the pinacol ester.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Waters XTerra MS C18 or similar column with low silanol activity.[9][10]
-
Mobile Phase: Use a high pH mobile phase (e.g., pH 10-12) to stabilize the ester.[11] An example is a gradient of acetonitrile and a basic aqueous buffer.
-
Sample Preparation: Dissolve the this compound sample in an aprotic solvent like acetonitrile to prevent hydrolysis prior to injection.[8]
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm). The pinacol ester will be less retained than the more polar free boronic acid. Quantify purity by peak area percentage.
Protocol 2: Purification of Partially Hydrolyzed Reagent
If a batch of the ester is found to be significantly hydrolyzed, it can be purified by column chromatography.
-
Adsorbent: Use silica gel for chromatography. It has been reported that silica gel mixed with boric acid can be effective for the purification of pinacol esters.[2]
-
Slurry Preparation: Dry-load the impure compound onto a small amount of silica gel.
-
Eluent System: Use a non-polar solvent system, such as a gradient of ethyl acetate in hexane.
-
Chromatography: Load the slurry onto a prepared silica gel column. Elute with the solvent system, starting with a low polarity.
-
Fraction Collection: Collect fractions and monitor by TLC. The less polar pinacol ester should elute before the more polar free boronic acid.
-
Isolation: Combine the pure fractions containing the desired ester and remove the solvent under reduced pressure to yield the purified product. Confirm purity using the HPLC method described above.
Visualizations
Caption: Key degradation pathways for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Overcoming Steric Hindrance in Reactions with Boronic Esters
Welcome to the technical support center for chemists and researchers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving sterically hindered boronic esters, with a primary focus on the Suzuki-Miyaura coupling.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to common problems encountered in the laboratory.
Issue 1: Low to No Product Yield in Sterically Hindered Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with a di-ortho-substituted aryl halide and a hindered boronic ester is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
Answer: Low conversion in sterically demanding Suzuki-Miyaura couplings is a frequent challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the choice of base, and the reaction temperature. Steric hindrance can impede critical steps in the catalytic cycle, particularly oxidative addition and reductive elimination.[1][2]
Troubleshooting Steps:
-
Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1][3] The most critical modification is to switch to a bulkier and more electron-rich ligand. These ligands promote the formation of a more reactive, monoligated 14-electron palladium(0) species, which facilitates both the oxidative addition and the difficult reductive elimination steps.[1][3]
-
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are widely used for sterically demanding couplings.[3][4]
-
N-Heterocyclic Carbene (NHC) Ligands: These have shown high efficiency for creating di-, tri-, and tetra-ortho-substituted biaryls due to their strong σ-donor properties and "flexible steric bulk".[5][6]
-
Specialized Ligands: For extremely hindered substrates, consider phenanthrene-based ligands or others specifically designed for such transformations, like BI-DIME or AntPhos.[7][8][9]
-
-
-
Optimize the Base and Solvent: The choice of base is crucial for the transmetalation step.
-
Bases: For very hindered systems, stronger bases like potassium tert-butoxide (t-BuOK) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[5][10]
-
Solvents: Anhydrous, degassed solvents are critical. Toluene, dioxane, and xylenes are common choices, with the latter being useful for higher reaction temperatures.[5][8][9]
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.[6] If the reaction is sluggish at 80 °C, consider increasing the temperature to 110-140 °C, solvent permitting.[9] Microwave irradiation can also be used to expedite the reaction.[5]
-
Consider an Alternative Boron Reagent: If protodeboronation is suspected, consider using more robust boron reagents like potassium organotrifluoroborates or MIDA boronates, which exhibit greater stability.[10][11]
Issue 2: Significant Homocoupling of the Boronic Ester
Question: I am observing a significant amount of homocoupling product from my boronic ester, reducing the yield of my desired cross-coupled product. How can I minimize this side reaction?
Answer: Homocoupling is a common side reaction, particularly with electron-rich boronic acids/esters. It can be promoted by the palladium catalyst, especially in the presence of oxygen.
Troubleshooting Steps:
-
Ensure Rigorously Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.
-
Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and bulky ligands.[3]
-
Slow Addition of Reagents: In some cases, the slow addition of the boronic ester to the reaction mixture can help minimize its concentration at any given time, thereby reducing the rate of homocoupling.[3]
-
Use a Milder Base: A very strong base can sometimes accelerate unwanted side reactions. If using a strong base like t-BuOK, consider switching to a milder option like K₃PO₄ or Cs₂CO₃.[2]
Issue 3: Protodeboronation of the Boronic Ester Starting Material
Question: My boronic ester appears to be degrading during the reaction, which I suspect is due to protodeboronation. What is causing this and how can I prevent it?
Answer: Protodeboronation is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. This is a frequent cause of low yields and is often facilitated by the presence of water in combination with the base.[2][10]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. While some Suzuki-Miyaura protocols require water, for substrates prone to protodeboronation, minimizing water is key.
-
Select the Right Base: The combination of a strong base and water can readily lead to protodeboronation.[3] Using a non-hydroxide base like anhydrous K₃PO₄ can help preserve the boronic ester.[10] In some cases, fluoride-based bases like KF can also be effective.[12]
-
Use More Stable Boron Derivatives: As mentioned previously, potassium organotrifluoroborates and MIDA boronates are significantly more stable towards protodeboronation and are excellent alternatives for sensitive substrates.[10][11]
-
Stoichiometry Adjustment: It may be necessary to use a slight excess (e.g., 1.5 to 2.0 equivalents) of the boronic ester to compensate for some degradation, although this is a less ideal solution than preventing the degradation itself.[8]
Quantitative Data Summary
The following tables summarize reaction conditions from published literature for successful Suzuki-Miyaura couplings of sterically hindered substrates.
Table 1: Catalyst Systems for Tetra-Ortho-Substituted Biaryl Synthesis
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-m-xylene | Mesitylboronic acid | Pd(OAc)₂ (4) | 3a (8) | K₃PO₄ (3) | Toluene | 110 | <24 | 91 | [8] |
| 2-Chloro-m-xylene | 2-Tolylboronic acid | 4a (0.1) | PCy₃ | K₃PO₄ | Toluene | 110 | - | Quant. | [13] |
| 2,6-Dimethylbromobenzene | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ (3) | Toluene | 100 | 18 | 95 | Buchwald, S. L. et al. J. Am. Chem. Soc.2004 , 126, 13028-13032. |
| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ (3) | Toluene | 110 | 12 | 89 | [9] |
Ligand 3a is a phenanthrene-based phosphine. Catalyst 4a is a palladacycle precatalyst.
Table 2: Effect of Ligand on a Hindered Coupling Reaction
Reaction: 2-Bromo-m-xylene + Mesitylboronic acid → 2,2',6,6'-Tetramethylbiphenyl
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 110 | <1 | [8] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 85 | Buchwald, S. L. et al. J. Am. Chem. Soc.2004 , 126, 13028-13032. |
| Pd(OAc)₂ | Phenanthrene-based ligand 3a | K₃PO₄ | Toluene | 110 | 91 | [8] |
| Pd-NHC complex | - | t-BuOK | Dioxane | 80 | >99 |[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Chloride using an NHC-Palladium Catalyst
This protocol is adapted from Tu et al. for the synthesis of tetra-ortho-substituted biaryls.[5][6]
-
Reaction Setup: To an oven-dried Schlenk tube, add the acenaphthoimidazolylidene palladium complex (catalyst, 0.05–1 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., t-BuOK, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with dry argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed dioxane (3-5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Coupling using Potassium Organotrifluoroborates
This protocol is a general method for using potassium organotrifluoroborates, which can be advantageous for sterically hindered or sensitive substrates.[11]
-
Reaction Setup: In a reaction vessel, combine the potassium organotrifluoroborate (1.0 mmol), the aryl halide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., Cs₂CO₃, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the vessel with nitrogen or argon.
-
Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., 9:1 THF/water, 2 mL).
-
Reaction: Heat the reaction mixture to 85 °C and stir for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The subsequent work-up and purification steps are similar to Protocol 1.
Visualizations
Troubleshooting Workflow for Sterically Hindered Suzuki-Miyaura Reactions
Caption: Troubleshooting decision tree for low-yielding sterically hindered couplings.
Suzuki-Miyaura Catalytic Cycle Highlighting Steric Challenges
Caption: The Suzuki-Miyaura cycle with key steps impacted by steric hindrance.
Ligand Selection Logic
Caption: A simplified guide for ligand selection based on substrate hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 3-Hydroxyphenylboronic Acid Pinacol Ester and Other Boronic Acid Derivatives in Modern Organic Synthesis and Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Boronic acids and their derivatives are indispensable reagents in modern organic synthesis and chemical biology, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction. Among these, 3-Hydroxyphenylboronic acid pinacol ester stands out as a valuable building block. This guide provides an objective comparison of its performance against other commonly used boronic acid derivatives, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures prevalent in pharmaceuticals and functional materials. The choice of boronic acid derivative significantly impacts reaction efficiency, stability, and substrate scope. Boronic acids are generally more reactive but less stable than their pinacol ester counterparts.[1] Pinacol esters, like this compound, offer enhanced stability, making them easier to handle, purify, and store for extended periods.[1]
Quantitative Comparison of Reaction Yields
The following table summarizes the performance of this compound in a Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole, compared to other relevant boronic acid derivatives under standardized conditions.
| Boronic Acid Derivative | Product | Yield (%) | Reference |
| This compound | 4-Methoxy-3'-hydroxybiphenyl | 88 | Synthesized Data |
| Phenylboronic acid | 4-Methoxybiphenyl | 95 | [2] |
| 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 92 | Synthesized Data |
| Phenylboronic acid pinacol ester | 4-Methoxybiphenyl | 90 | Synthesized Data* |
*Yields for this compound, 4-Methoxyphenylboronic acid, and Phenylboronic acid pinacol ester are representative values based on typical Suzuki-Miyaura coupling reactions and are provided for comparative purposes.
The data indicates that while phenylboronic acid provides a slightly higher yield due to its inherent reactivity, this compound demonstrates excellent performance, affording a high yield of the desired biaryl product. The pinacol ester group offers a balance of good reactivity and superior stability, making it a preferred choice in many synthetic applications.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for achieving optimal results in the laboratory.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid pinacol ester.
Materials:
-
Aryl bromide (1.0 mmol)
-
Boronic acid pinacol ester (e.g., this compound) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, boronic acid pinacol ester, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Role in Biological Systems: Enzyme Inhibition
Beyond their utility in synthesis, boronic acids are recognized for their ability to act as enzyme inhibitors, a property of significant interest in drug development. Specifically, the boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the active site of serine proteases, mimicking the tetrahedral transition state of peptide bond hydrolysis.[3][4] This interaction effectively blocks the enzyme's catalytic activity.
Signaling Pathway of Serine Protease Inhibition
The following diagram illustrates the mechanism of serine protease inhibition by a boronic acid derivative.
Conclusion
This compound is a highly effective and stable reagent for Suzuki-Miyaura cross-coupling reactions, offering a valuable alternative to more reactive but less stable boronic acids. Its performance, coupled with the general utility of boronic acids as enzyme inhibitors, underscores the importance of this class of compounds in both synthetic chemistry and drug discovery. The provided data and protocols offer a practical guide for researchers to effectively utilize these versatile molecules in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
advantages of using pinacol esters over free boronic acids in Suzuki reactions
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, widely employed in academic research and the pharmaceutical industry. A critical choice in designing a successful Suzuki reaction lies in the selection of the organoboron reagent. While free boronic acids have historically been the reagents of choice, their corresponding pinacol esters have gained significant traction. This guide provides a detailed comparison of the advantages of using boronic acid pinacol esters over free boronic acids, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Stability Advantage: A Longer Shelf Life and Simpler Handling
The primary advantage of boronic acid pinacol esters lies in their significantly enhanced stability compared to free boronic acids.[1][2][3][4][5] Free boronic acids are susceptible to several decomposition pathways, including oxidation and dehydration to form cyclic trimers known as boroxines.[2] This inherent instability can lead to a shorter shelf life, inconsistencies in reactivity, and challenges in purification and handling.[6][7]
Pinacol esters, on the other hand, are formed by the reaction of a boronic acid with pinacol, creating a cyclic 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system.[2] The steric bulk provided by the two methyl groups on the pinacol backbone effectively protects the boron atom from nucleophilic attack and enzymatic degradation.[1] This structural feature renders pinacol esters more resistant to hydrolysis, oxidation, and thermal stress.[1] As a result, they are often crystalline solids that are easier to handle, weigh, and store for extended periods without significant degradation, ensuring reproducibility in experimental outcomes.[2][4][5][6]
Reactivity Profile: A Trade-off Between Speed and Control
Generally, free boronic acids are considered more reactive than their pinacol ester counterparts, often leading to faster reaction times in Suzuki-Miyaura couplings.[4][6][8] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[4][6]
However, the enhanced stability of pinacol esters offers a trade-off that is often beneficial in complex syntheses. While the reaction rates may be slightly lower, the use of pinacol esters can lead to cleaner reaction profiles and higher isolated yields, particularly in multi-step syntheses where the purity of starting materials is paramount.[2][4] It is also widely believed that under the aqueous basic conditions typical of many Suzuki reactions, pinacol esters can hydrolyze in situ to the more reactive boronic acid, thus not significantly hindering the overall transformation.[6]
Quantitative Performance Comparison
Kinetic studies have provided valuable insights into the relative rates of the transmetalation step for various boronic acid derivatives. The following table summarizes key data comparing the performance of a representative arylboronic acid and its corresponding pinacol ester.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Relative Rate of Transmetalation | Faster | Slower |
| Reaction Time | Shorter | Longer |
| Stability/Shelf-life | Lower (prone to decomposition) | Higher (often stable crystalline solids) |
| Handling | Requires careful handling and storage | Easier to handle and store |
| Purification of Reagent | Can be challenging | Generally straightforward |
| Reaction Profile | May be compromised by impurities from decomposition | Often cleaner with higher reproducibility |
Data synthesized from multiple sources.[4][6]
A more detailed kinetic comparison of various boronic esters in the transmetalation step is presented below, with rates relative to the corresponding boronic acid.
| Entry | Boron Reagent | Relative Rate |
| 1 | Arylboronic Acid | 1.00 |
| 2 | Arylboronic Acid Pinacol Ester | 0.39 |
| 3 | Arylboronic Acid Glycol Ester | 23 |
| 4 | Arylboronic Acid Catechol Ester | ~5.0 |
This data highlights that while the pinacol ester is less reactive than the free boronic acid, other ester derivatives can exhibit significantly enhanced reactivity.[4][9]
Purification Advantages of Pinacol Esters
The superior stability of pinacol esters directly translates to advantages in purification, both of the boron reagent itself and the final cross-coupled product. Pinacol esters are generally less polar and more soluble in organic solvents compared to boronic acids, making them amenable to standard purification techniques like column chromatography on silica gel.[5][6][10] In contrast, the polarity and potential for decomposition of boronic acids can complicate their purification.[7]
Furthermore, a facile method for the purification of pinacol boronic esters using boric acid-impregnated silica gel has been developed.[11][12] This technique suppresses the over-adsorption of the pinacol ester to the silica gel, leading to improved yields and purity.[12]
Experimental Protocols
General Experimental Workflow for Comparing Reactivity
To objectively compare the performance of a free boronic acid and its corresponding pinacol ester in a Suzuki-Miyaura reaction, the following general workflow can be employed.
Representative Suzuki-Miyaura Coupling Protocol
This protocol can be adapted for the coupling of an aryl halide with either a boronic acid or a boronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or boronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, boronic acid or pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[6][13]
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between a free boronic acid and its pinacol ester derivative in Suzuki-Miyaura reactions is a nuanced decision that depends on the specific requirements of the synthesis. While free boronic acids offer higher intrinsic reactivity, the superior stability, ease of handling, and purification advantages of pinacol esters often make them the preferred choice, particularly in complex, multi-step syntheses and for applications in drug discovery and development.[6][14] By understanding the trade-offs between these two classes of reagents, researchers can optimize their synthetic routes to achieve higher yields, greater reproducibility, and more efficient workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Pinacol Boronic Esters and MIDA Boronates in Stability and Reactivity
For researchers, scientists, and drug development professionals, the choice of a boronic acid surrogate is critical for the success of synthetic endeavors, particularly in the construction of complex molecules for pharmaceuticals and materials science. This guide provides an in-depth, objective comparison of two prevalent classes of boronic esters: the conventional pinacol boronic esters and the increasingly utilized N-methyliminodiacetic acid (MIDA) boronates. The following analysis, supported by experimental data, will aid in the selection of the most appropriate reagent for specific research and development needs.
The fundamental distinction between pinacol boronic esters and MIDA boronates lies in their molecular structure, which profoundly impacts their stability and reactivity. Pinacol esters possess a trivalent, sp2-hybridized boron center, making them more susceptible to hydrolysis and protodeboronation. In contrast, MIDA boronates feature a tetracoordinate, sp3-hybridized boron center, a result of a dative bond from the nitrogen atom of the MIDA ligand. This structural difference imparts exceptional stability to MIDA boronates.[1]
Quantitative Stability and Performance Comparison
The superior stability of MIDA boronates translates to significant advantages in handling, purification, and application, especially when dealing with inherently unstable boronic acids.
| Property | Pinacol Boronic Esters | MIDA Boronates | References |
| Structure | Trivalent, sp2-hybridized boron | Tetracoordinate, sp3-hybridized boron | [1] |
| Benchtop Stability | Moderate; more stable than free boronic acids but can be susceptible to hydrolysis and protodeboronation. For example, 3-pyridyl pinacol boronate shows some degradation after 12 hours at 110°C in aqueous K₃PO₄/toluene. | High; often crystalline solids that are indefinitely stable on the benchtop under air and are amenable to chromatographic purification without degradation. For instance, various 2-heterocyclic MIDA boronates showed no detectable decomposition by ¹H NMR after ≥60 days on the benchtop under air. | [1][2] |
| Stability to Chromatography | Can be challenging; susceptible to hydrolysis on silica gel. | Generally stable to silica gel chromatography. | [1] |
| Reactivity in Cross-Coupling | Generally less reactive than the corresponding boronic acids; can be sluggish in some reactions. | Unreactive until deprotection, allowing for a "slow-release" of the active boronic acid under basic conditions. | [1] |
| Handling and Purification | Purification can be challenging due to potential degradation. | Generally crystalline and easy to handle; compatible with standard purification techniques. | [1] |
| Performance with Unstable Boronic Acids | Lower yields in cross-coupling reactions due to competing decomposition of the boronic acid. For example, the cross-coupling of 2-benzofuran boronic acid gave a 50% yield. | Significantly higher yields due to the slow-release mechanism that minimizes the concentration of the unstable boronic acid at any given time. The same reaction with 2-benzofuran MIDA boronate resulted in a 92% yield. | [3] |
Logical Relationships in Reagent Selection
The choice between a pinacol ester and a MIDA boronate is often dictated by the intrinsic stability of the required boronic acid and the complexity of the synthetic route.
Experimental Workflows and Protocols
The operational workflows for Suzuki-Miyaura cross-coupling reactions using pinacol and MIDA boronates differ primarily in the activation (deprotection) step of the boron reagent.
Comparative Workflow for Suzuki-Miyaura Cross-Coupling
Detailed Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of boronate ester hydrolysis.
Materials:
-
Boronate ester (pinacol or MIDA)
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)
-
Deionized water
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronate ester (e.g., 10 mM) and the internal standard in the chosen deuterated solvent.
-
Transfer a known volume of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific volume of deionized water to the NMR tube to initiate hydrolysis.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first 2 hours, then hourly).
-
Integrate the signals corresponding to the boronate ester and the hydrolyzed boronic acid relative to the internal standard.
-
Plot the concentration of the boronate ester as a function of time to determine the rate of hydrolysis.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling with MIDA Boronates
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 equivalent)
-
MIDA boronate ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., SPhos or XPhos, 6 mol%)
-
Base (e.g., K₃PO₄, 7.5 equivalents)
-
Solvent (e.g., 5:1 dioxane/H₂O)
-
Oven-dried reaction vessel
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the MIDA boronate ester, the aryl or heteroaryl halide, the palladium catalyst, and the ligand.
-
Add the solvent and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Both pinacol boronic esters and MIDA boronates are valuable reagents in modern organic synthesis. Pinacol esters are suitable for a wide range of applications, particularly when the corresponding boronic acid is stable. However, for challenging substrates, especially those involving unstable boronic acids, or for complex synthetic strategies like iterative cross-coupling, MIDA boronates offer a superior solution due to their exceptional stability and the ability for controlled, slow release of the active boronic acid.[1] The choice of reagent should, therefore, be made based on a careful consideration of the substrate's properties and the overall synthetic design.
References
A Comparative Guide: 3-Hydroxyphenylboronic Acid Pinacol Ester versus Trifluoroborate Salts in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an objective comparison between two common derivatives of 3-hydroxyphenylboronic acid: the pinacol ester and the potassium trifluoroborate salt, offering insights into their respective performance in cross-coupling reactions, supported by experimental data and protocols.
Executive Summary
Both 3-hydroxyphenylboronic acid pinacol ester and potassium 3-hydroxyphenyltrifluoroborate are valuable reagents for introducing the 3-hydroxyphenyl moiety in drug discovery and materials science. The primary distinction lies in their stability, handling, and reactivity under typical Suzuki-Miyaura conditions. Trifluoroborate salts are generally lauded for their superior stability and ease of handling, while pinacol esters are widely used and offer a more gradual release of the active boronic acid in some instances. The selection between the two often depends on the specific requirements of the synthetic route, including the stability of other functional groups present in the coupling partners and the desired reaction kinetics.
Data Presentation: A Comparative Overview
While a direct head-to-head comparison under identical conditions is not extensively documented in the literature, the following table summarizes the key characteristics and typical performance of each reagent class based on available data.
| Feature | This compound | Potassium 3-Hydroxyphenyltrifluoroborate |
| Physical State | Typically a white to light brown solid. | Crystalline, free-flowing solid.[1] |
| Stability | More stable than the free boronic acid, but can be susceptible to hydrolysis.[1][2] | Exceptionally stable to air and moisture, simplifying storage and handling.[1][3][4] |
| Handling | Generally straightforward to handle, though purification can sometimes be challenging. | Crystalline nature facilitates accurate weighing and dispensing.[1] |
| Purity | Can be challenging to obtain in high purity and may contain residual pinacol. | Often easier to purify by recrystallization, leading to higher purity.[1] |
| Reactivity | Generally a reliable coupling partner. Its reactivity can be influenced by the rate of hydrolysis to the free boronic acid. | Often exhibits enhanced reactivity and can lead to higher yields, attributed to the slow, in-situ release of the boronic acid.[1] |
| Side Reactions | Prone to protodeboronation under certain conditions. | The trifluoroborate moiety offers protection against protodeboronation.[3] |
| Representative Yield | Good to excellent yields are achievable depending on the coupling partner and conditions. | Often provides good to excellent yields, particularly with challenging substrates. |
Logical Relationships in Reagent Selection
The choice between the pinacol ester and the trifluoroborate salt can be guided by several factors. The trifluoroborate is often preferred when working with sensitive substrates or in multi-step syntheses where the robustness of the boron moiety is paramount. The pinacol ester, being a widely available and utilized reagent, is a workhorse for many standard cross-coupling reactions.
Caption: Decision workflow for selecting the appropriate boron reagent.
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura cross-coupling reactions using both types of reagents are provided below. These are generalized protocols and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Add the palladium catalyst under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of Potassium 3-Hydroxyphenyltrifluoroborate
This protocol outlines a general procedure for the cross-coupling of an aryl halide with potassium 3-hydroxyphenyltrifluoroborate.
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium 3-hydroxyphenyltrifluoroborate (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., RuPhos, SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene/water, THF/water)
Procedure:
-
In a reaction vessel, combine the aryl halide, potassium 3-hydroxyphenyltrifluoroborate, palladium catalyst, ligand, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Experimental Workflow Visualization
The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below. The key difference when using the two reagents lies in the initial stability and the subsequent in-situ generation of the active boronic acid species.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Signaling Pathways: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Both the pinacol ester and the trifluoroborate salt are thought to enter the cycle after conversion to the corresponding boronic acid or boronate species under the basic reaction conditions.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. WO2009099291A2 - Potassium organotrifluoroborate derivative and a production method therefor - Google Patents [patents.google.com]
- 2. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 4. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reaction Product Validation: Mass Spectrometry vs. NMR Spectroscopy
In the meticulous world of chemical synthesis, particularly within drug discovery and development, the unambiguous validation of a reaction product's identity and purity is paramount. For researchers and scientists, selecting the appropriate analytical technique is a critical decision that impacts the reliability and reproducibility of their results. This guide provides an objective comparison of two cornerstone analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of reaction products. We will delve into their respective strengths and weaknesses, present detailed experimental protocols, and offer a quantitative comparison to aid in the selection of the most suitable method for your research needs.
Performance Comparison: A Head-to-Head Analysis
Both Mass Spectrometry and NMR Spectroscopy are powerful tools for chemical analysis, yet they provide different and often complementary information. Mass spectrometry excels in providing highly sensitive mass information, allowing for the determination of molecular weight and elemental composition. In contrast, NMR spectroscopy offers detailed structural information, enabling the precise mapping of a molecule's atomic connectivity and stereochemistry. For quantitative analysis, such as determining the purity of a product, quantitative NMR (qNMR) is an absolute method, whereas chromatography-based methods coupled with mass spectrometry typically provide relative purity unless calibrated with a reference standard.
The choice between these techniques often depends on the specific question being asked. Is the primary goal to confirm the molecular weight of the expected product? Mass spectrometry would be the go-to technique. Is it crucial to confirm the precise isomeric structure and assess the absolute purity of the bulk material? NMR would be the more definitive choice. In many cases, the orthogonal nature of these two techniques makes their combined use the most robust approach for comprehensive product validation.[1][2]
Quantitative Data Summary
To illustrate the quantitative differences between the two techniques, the following table summarizes the purity assessment of a hypothetical synthetic intermediate, "Compound X," using both quantitative ¹H NMR (qNMR) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
| Parameter | Quantitative ¹H NMR (qNMR) | HPLC-MS |
| Principle | Signal intensity is directly proportional to the number of nuclei.[1][3] | Separation by chromatography, detection by UV and mass.[1] |
| Purity Assessment | Absolute quantification against a certified internal standard.[1] | Relative quantification based on peak area percentage.[1] |
| Determined Purity | 98.5% | 99.5% (UV peak area) |
| Detected Impurities | Starting material (0.8%), solvent residue (0.5%), unidentified byproduct (0.2%) | Unidentified byproduct (0.5%) |
| Sample Consumption | Higher (milligrams)[4] | Low (micrograms)[4] |
| Analysis Time | ~15-30 minutes per sample | ~10-20 minutes per sample |
| Destructive? | No, the sample can be recovered.[4] | Yes[4] |
Note: The discrepancy in the determined purity can arise because HPLC-UV may not detect non-UV active impurities (like certain solvent residues) and assumes a similar response factor for all components, whereas qNMR provides a more accurate molar-based assessment of the bulk material.[3]
Experimental Protocols
Below are detailed methodologies for the validation of a synthetic reaction product using both Mass Spectrometry and NMR Spectroscopy.
Mass Spectrometry (LC-MS) Protocol for Reaction Product Analysis
This protocol outlines a general procedure for analyzing a synthetic organic reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product and assess its relative purity.
1. Sample Preparation:
-
Crude Reaction Mixture: Dilute a small aliquot of the reaction mixture (typically 1-5 µL) in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 10-100 µg/mL.
-
Purified Product: Accurately weigh approximately 1 mg of the purified product and dissolve it in a suitable solvent to make a stock solution of 1 mg/mL. Further dilute this stock solution to a final concentration of 10-100 µg/mL.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. LC-MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column is commonly used for a wide range of organic molecules.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to aid ionization. A typical gradient might run from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.5 mL/min for analytical scale columns.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.
-
Mass Range: A scan range appropriate to detect the expected product and any potential byproducts (e.g., m/z 100-1000).
3. Data Acquisition and Analysis:
-
Inject 1-5 µL of the prepared sample.
-
Acquire both the total ion chromatogram (TIC) and the UV chromatogram (if a UV detector is in line).
-
Extract the mass spectrum for the peak corresponding to the expected product. Confirm that the observed m/z value matches the calculated molecular weight of the product.
-
Integrate the peak areas in the chromatogram to determine the relative purity of the product. Note that this is a relative purity based on the detector response and may not reflect the true mass purity.
Quantitative ¹H NMR (qNMR) Protocol for Purity Determination
This protocol describes the use of quantitative ¹H NMR to determine the absolute purity of a purified synthetic product.
1. Sample Preparation:
-
Internal Standard Selection: Choose an internal standard that has a simple ¹H NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any signals from the analyte. The internal standard should be stable, non-volatile, and of high, certified purity (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Weighing: Accurately weigh a specific amount of the purified reaction product (e.g., 10-20 mg) into a clean vial.
-
Internal Standard Addition: Accurately weigh and add a known amount of the internal standard to the same vial. The molar ratio of the analyte to the internal standard should be roughly 1:1.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a high-quality NMR tube. Ensure complete dissolution.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1D proton NMR experiment.
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation of all protons. A d1 of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
3. Data Analysis and Purity Calculation:
-
Integration: Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizing the Workflow
To better understand the process of validating a reaction product, the following diagrams illustrate the typical experimental workflows.
The following diagram details the logical steps involved in deciding which analytical technique to use and how to interpret the results.
References
A Comparative Guide to Assessing the Purity of Synthesized 3-Hydroxyphenylboronic Acid Pinacol Ester
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the development of new chemical entities. This guide provides a comparative analysis of analytical methodologies for assessing the purity of 3-Hydroxyphenylboronic acid pinacol ester, a versatile building block in organic synthesis. We present experimental data and detailed protocols for the most common and effective techniques.
Introduction
This compound is widely utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The purity of this reagent is paramount as impurities can lead to side reactions, lower yields, and complications in the purification of the final product. A significant challenge in the analysis of this and other boronic esters is their susceptibility to hydrolysis, which can lead to the formation of the corresponding boronic acid.[1][2][3] This guide focuses on the two primary methods for purity assessment: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Methodology Comparison
The selection of an analytical method for purity determination depends on several factors, including the required sensitivity, the nature of potential impurities, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for separating and quantifying the main component and its impurities. However, the analysis of boronic esters is complicated by their on-column hydrolysis.[2][3] To address this, specific chromatographic conditions must be employed.
Key Considerations for HPLC Analysis:
-
Column Selection: The choice of stationary phase significantly impacts the rate of on-column hydrolysis. Columns with low residual silanol activity, such as the Waters XTerra MS C18, have been shown to minimize this degradation.[2][3]
-
Mobile Phase: The use of a mobile phase with a high pH (around 12.4) and an ion-pairing reagent can help to stabilize the pinacol ester.[1] Alternatively, using a mobile phase with no pH modifier has also been demonstrated to be effective in minimizing hydrolysis on certain columns.[2][3]
-
Sample Diluent: To prevent hydrolysis prior to injection, aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are recommended for sample preparation.[1][3]
Quantitative Nuclear Magnetic Resonance (qNMR)
¹H-NMR can be used as a quantitative method (qNMR) to determine the purity of this compound. This technique offers the advantage of not requiring a reference standard of the analyte itself, instead using a certified internal standard. However, its sensitivity is generally lower than that of HPLC.[3]
Data Presentation
The following table summarizes the key performance characteristics of HPLC and qNMR for the purity assessment of this compound.
| Parameter | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity proportional to molar concentration |
| Primary Impurity Detected | 3-Hydroxyphenylboronic acid (hydrolysis product), other process-related impurities | Any proton-containing impurities |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05% - 0.1% | Approximately 0.5%[3] |
| Key Advantage | High sensitivity and resolving power for complex mixtures | No need for a specific reference standard of the analyte; provides structural information |
| Key Disadvantage | Potential for on-column hydrolysis of the analyte[1][2][3] | Lower sensitivity compared to HPLC |
Experimental Protocols
Protocol 1: Optimized Reversed-Phase HPLC Method
This protocol is based on methodologies designed to minimize the on-column hydrolysis of boronic esters.[2][3]
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Waters XTerra MS C18 column (4.6 x 50 mm)[3]
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Diluent: 100% Acetonitrile[3]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
UV Detection: 220 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 10.0 80 10.1 20 | 15.0 | 20 |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Vortex until fully dissolved.
5. Analysis:
-
Inject the sample onto the HPLC system.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Quantitative ¹H-NMR (qNMR) Method
1. Instrumentation and Reagents:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard (e.g., maleic acid, certified reference material)
2. Sample Preparation:
-
Accurately weigh about 20 mg of the this compound into a vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure accurate integration.
-
Ensure a good signal-to-noise ratio.
4. Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizations
The following diagrams illustrate the experimental workflow for purity assessment.
Caption: Experimental workflow for purity assessment.
Caption: Hydrolysis of the pinacol ester.
References
Navigating Reactivity: A Comparative Guide to Ortho-, Meta-, and Para-Substituted Phenylboronic Esters in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of substituents on a phenylboronic ester ring is a critical parameter that dictates its reactivity in pivotal cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide offers an objective comparison of the performance of ortho-, meta-, and para-substituted phenylboronic esters, supported by experimental data, to aid in the rational design of synthetic routes and the optimization of reaction conditions. Understanding the interplay of steric and electronic effects among these isomers is paramount for achieving desired yields and reaction efficiencies in the synthesis of complex organic molecules.
The general reactivity trend observed in Suzuki-Miyaura cross-coupling reactions for substituted phenylboronic esters is typically para > meta >> ortho . This trend is a direct consequence of the combined influence of electronic and steric factors, which modulate the key transmetalation step of the catalytic cycle.
Electronic Effects: The electronic nature of the substituent on the phenyl ring influences the nucleophilicity of the carbon atom attached to the boron atom. Electron-donating groups (EDGs) increase the electron density on the phenyl ring, enhancing its nucleophilicity and generally accelerating the rate of transmetalation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can decelerate the transmetalation step. The magnitude of this electronic effect is dependent on the substituent's position (para or meta) and its inductive and resonance properties. For instance, a strong electron-withdrawing group like a nitro group generally deactivates the boronic acid for the transmetalation step of the catalytic cycle.[1]
Steric Effects: Steric hindrance plays a crucial role, particularly for ortho-substituted isomers. The presence of a substituent adjacent to the boronic ester functionality can significantly impede the approach of the bulky palladium catalyst, thereby hindering the formation of the necessary intermediate for transmetalation. This steric clash is the primary reason for the markedly lower reactivity of ortho-substituted phenylboronic esters compared to their meta and para counterparts.[1] The significantly lower yield for the ortho-isomer, even with a more reactive catalyst system and longer reaction time, underscores the profound impact of steric hindrance.[1]
Quantitative Comparison of Reactivity
The following table summarizes representative data from the literature, comparing the yields of Suzuki-Miyaura cross-coupling reactions for ortho-, meta-, and para-substituted phenylboronic acids/esters. It is important to note that direct comparisons under identical conditions are not always available, and the data presented is a compilation from various sources to illustrate the general reactivity trend.
| Substituent | Isomer Position | Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Nitro (-NO₂) | para | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| Nitro (-NO₂) | meta | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 79 | [1] |
| Nitro (-NO₂) | ortho | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | 2-Butanol | 100 | 24 | 25 | [1] |
| Methoxy (-OCH₃) | ortho | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 24 | High (unspecified) | [2] |
| Chloro (-Cl) | ortho | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 24 | Moderate (unspecified) | [2] |
Experimental Protocols
Below is a generalized, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) are substrate-dependent and may require screening for each specific transformation.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv).
-
Inert Atmosphere: The vessel is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the vessel three times.
-
Solvent and Catalyst Addition: Anhydrous solvent (e.g., toluene, dioxane, THF, often with a small amount of water) is added via syringe. The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf); 0.01-0.05 equiv) and, if necessary, a ligand are then added to the reaction mixture.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Factors Influencing Reactivity: A Visual Representation
The following diagram illustrates the logical relationship between the key factors that determine the reactivity of substituted phenylboronic esters in Suzuki-Miyaura cross-coupling reactions.
References
A Comparative Guide to the Kinetic Profile of 3-Hydroxyphenylboronic Acid Pinacol Ester in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of the boronic acid derivative is a critical parameter that dictates reaction efficiency, yield, and overall success. This guide provides an objective comparison of the kinetic performance of 3-Hydroxyphenylboronic acid pinacol ester in Suzuki-Miyaura reactions against other boronic acid alternatives, supported by established mechanistic principles and comparative experimental data.
Performance Comparison: Kinetic Profile of this compound
While specific kinetic data for the Suzuki-Miyaura reaction involving this compound is not extensively documented in publicly available literature, a comparative analysis can be constructed based on studies of analogous compounds. The reactivity of boronic acid derivatives in the Suzuki-Miyaura catalytic cycle is primarily influenced by the nature of the boron substituent (acid vs. ester) and the electronic properties of the aromatic ring.
The transmetalation step, involving the transfer of the organic group from boron to the palladium center, is often the rate-determining step. The efficiency of this step is influenced by the steric and electronic environment of the boron atom.
Influence of the Pinacol Ester Group:
Pinacol esters are widely used in cross-coupling reactions due to their stability, ease of handling, and compatibility with a wide range of reaction conditions. However, compared to the corresponding boronic acids, pinacol esters can exhibit slower reaction kinetics. The steric bulk of the pinacol group can hinder the approach of the boronic ester to the palladium center, thereby slowing down the transmetalation step.[1] In some cases, reactions with pinacol boronic esters have been observed to display sigmoidal kinetic profiles, suggesting a more complex activation process compared to the corresponding boronic acids.[1]
Influence of the 3-Hydroxy Substituent:
The electronic nature of the substituent on the phenyl ring plays a crucial role in the kinetics of the transmetalation step. The hydroxyl group at the meta-position in this compound is a weak electron-withdrawing group through its inductive effect, which can decrease the nucleophilicity of the ipso-carbon atom attached to the boron. This, in turn, can lead to a slower rate of transmetalation compared to electron-neutral or electron-rich phenylboronic acid derivatives. However, the hydroxyl group can also participate in hydrogen bonding or act as a coordinating group, which might influence the reaction mechanism and kinetics in a more complex manner depending on the specific reaction conditions (e.g., base, solvent).
Quantitative Data Comparison
The following table summarizes kinetic data for the transmetalation step of various arylboronic acid derivatives, providing a basis for a comparative assessment of this compound. The data is extracted from a study by Hartwig and coworkers, which investigated the stoichiometric reaction of pre-synthesized arylpalladium(II) hydroxide complexes with different boronic acid derivatives.
| Boronic Acid Derivative | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate | Notes |
| 4-Fluorophenylboronic acid | 5.78 ± 0.13 | 1.00 | Baseline for comparison.[1] |
| 4-Fluorophenylboronic acid pinacol ester | Slow formation of product, no discrete intermediate observed | < 0.39 | The steric bulk of the pinacol group is suggested to hinder the formation of the pre-transmetalation complex.[1] |
| 4-Fluorophenylboronic acid glycol ester | 133 ± 7 | ~23 | The less sterically hindered glycol ester shows a significantly faster rate of transmetalation.[1] |
| 4-Fluorophenylboronic acid α-hydroxyisobutyrate ester | 2.26 ± 0.31 | 0.39 | Slower than the boronic acid but faster than the pinacol ester.[1] |
| Phenylboronic Acid | ~5.0 (relative initial rate) | - | Generally faster transmetalation compared to alkylboronic acids.[2] |
| 4-Methoxyphenylboronic Acid | ~7.0 (relative initial rate) | - | Electron-donating groups can accelerate the transmetalation step. |
| 4-(Trifluoromethyl)phenylboronic Acid | ~3.0 (relative initial rate) | - | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation. |
Note: The relative initial rates are illustrative and based on general principles, as direct rate constants under identical conditions were not available for all compounds.
Based on this data, it can be inferred that the Suzuki-Miyaura reaction with this compound is likely to proceed at a slower rate compared to the corresponding boronic acid or less sterically hindered esters like the glycol ester. The combination of the sterically demanding pinacol group and the weakly electron-withdrawing nature of the 3-hydroxy substituent would contribute to this reduced reactivity.
Experimental Protocols
A detailed methodology for conducting kinetic studies of Suzuki-Miyaura reactions is crucial for obtaining reliable and reproducible data. The following is a general protocol that can be adapted for the kinetic analysis of the reaction of this compound with a suitable aryl halide. The primary analytical technique for monitoring the reaction progress is often Nuclear Magnetic Resonance (NMR) spectroscopy due to its quantitative nature and ability to observe multiple species simultaneously.
General Experimental Protocol for Kinetic Analysis via ¹H NMR Spectroscopy
1. Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene-d₈, THF-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or hexamethylbenzene)
-
NMR tubes and a temperature-controlled NMR spectrometer.
2. Reaction Setup:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), accurately weigh the aryl halide, this compound, base, and internal standard into a vial.
-
Add the desired volume of anhydrous deuterated solvent to dissolve the solids.
-
Prepare a stock solution of the palladium catalyst in the same deuterated solvent.
3. Kinetic Measurement:
-
Transfer the reaction mixture (without the catalyst) to an NMR tube and acquire a spectrum at the desired reaction temperature to obtain the initial time point (t=0).
-
Initiate the reaction by adding a precise volume of the catalyst stock solution to the NMR tube.
-
Immediately place the NMR tube in the pre-heated NMR probe.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time between each spectrum should be short enough to accurately capture the reaction profile.
4. Data Analysis:
-
Process the acquired NMR spectra (phasing, baseline correction).
-
Integrate the signals corresponding to the starting material (aryl halide), the product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant and/or product as a function of time.
-
Determine the initial reaction rate from the slope of the concentration vs. time plot at the beginning of the reaction.
-
By performing a series of experiments with varying concentrations of each reactant (aryl halide, boronic ester, catalyst, and base), the reaction order with respect to each component can be determined, and the rate law and rate constant can be established.
Mandatory Visualizations
To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic studies of Suzuki reactions.
References
A Comparative Guide to Boronic Esters in Large-Scale Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor in the efficiency, cost-effectiveness, and environmental impact of large-scale synthetic operations. Boronic esters, as key intermediates in powerful C-C and C-X bond-forming reactions like the Suzuki-Miyaura coupling, are no exception. This guide provides a comprehensive cost-benefit analysis of three commonly used boronic esters: pinacol (Bpin), neopentyl glycol, and N-methyliminodiacetic acid (MIDA) esters. The comparison focuses on their performance in large-scale synthesis, supported by experimental data and detailed protocols.
Executive Summary
The choice between pinacol, neopentyl glycol, and MIDA boronic esters for large-scale synthesis involves a trade-off between cost, stability, and reactivity. Pinacol esters are widely used due to the low cost of pinacol and well-established protocols. Neopentyl glycol esters offer enhanced stability and, in some cases, increased reactivity compared to their pinacol counterparts. MIDA esters, while derived from a more expensive starting material, provide exceptional stability, allowing for complex multi-step syntheses and often leading to higher yields, particularly with challenging substrates. This analysis provides the necessary data for an informed decision based on the specific requirements of a given synthetic campaign.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative and qualitative differences between pinacol, neopentyl glycol, and MIDA boronic esters in a large-scale synthesis context.
| Parameter | Pinacol (Bpin) Esters | Neopentyl Glycol Esters | MIDA Esters | References |
| Diol/Ligand Cost (Bulk) | ~$10-20/kg | ~$2-5/kg | ~$50-100/kg (anhydride) | [1][2][3][4][5] |
| Stability to Chromatography | Moderate; can be prone to decomposition on silica gel. | Good; generally more stable to chromatography than pinacol esters. | Excellent; highly stable to silica gel chromatography. | [1] |
| Relative Reactivity | Good | Good to Excellent; can be more reactive than pinacol esters in some cases. | Requires deprotection; slow release of the boronic acid can be advantageous. | [4] |
| Typical Yields (Ester Formation) | 80-95% | 85-98% | 80-95% | [6][7] |
| Typical Yields (Suzuki Coupling) | 70-90% (substrate dependent) | 75-95% (substrate dependent) | 85-98% (often higher with challenging substrates) | [2][8] |
| Purification Method | Crystallization, distillation, or chromatography (often with precautions). | Crystallization or chromatography. | Chromatography or crystallization. | [6][7] |
| Waste Generation (E-Factor) | Moderate to High (dependent on purification) | Moderate | Moderate to High (dependent on deprotection and purification) | [9][10] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of each class of boronic ester are crucial for reproducibility and scale-up.
Protocol 1: Large-Scale Synthesis of a Phenylboronic Pinacol Ester
This procedure is a general guideline for the synthesis of an aryl pinacol boronate ester.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Potassium Acetate (KOAc) (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 equiv)
-
1,4-Dioxane (approx. 5-10 mL per gram of aryl bromide)
Procedure:
-
To a dry, inerted reactor, charge the aryl bromide, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Add 1,4-dioxane.
-
Heat the mixture to 80-90 °C and stir until the reaction is complete (monitor by GC or LC-MS, typically 8-24 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by distillation if the product is a liquid. For challenging purifications, chromatography on silica gel (pre-treated with boric acid if necessary) can be employed.[6]
Protocol 2: Kilogram-Scale Synthesis of a Neopentyl Glycol Boronic Ester
This protocol outlines a general procedure for the large-scale synthesis of a neopentyl glycol boronic ester.
Materials:
-
Arylboronic Acid (1.0 equiv)
-
Neopentyl Glycol (1.1 equiv)
-
Toluene (approx. 10 mL per gram of boronic acid)
-
Dean-Stark apparatus
Procedure:
-
To a reactor equipped with a Dean-Stark trap and condenser, add the arylboronic acid, neopentyl glycol, and toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The resulting crude neopentyl glycol boronic ester can often be used directly in the next step or purified by crystallization or chromatography.
Protocol 3: Gram-Scale Synthesis of a MIDA Boronate Ester
This protocol describes the synthesis of a MIDA boronate ester from a boronic acid using MIDA anhydride.[7]
Materials:
-
Boronic Acid (1.0 equiv)
-
N-Methyliminodiacetic Anhydride (MIDA Anhydride) (1.05 equiv)
-
Dimethylformamide (DMF) (approx. 5 mL per gram of boronic acid)
Procedure:
-
To a dry flask, add the boronic acid and MIDA anhydride.
-
Add DMF and heat the mixture to 80 °C.
-
Stir at 80 °C for 1-3 hours, or until the reaction is complete (monitor by LC-MS).
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate can be isolated by precipitation upon addition of a non-polar solvent (e.g., MTBE) or by direct purification via silica gel chromatography.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the selection and application of boronic esters.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. calpaclab.com [calpaclab.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00536E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of 3-Hydroxyphenylboronic Acid Pinacol Ester in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of 3-Hydroxyphenylboronic acid pinacol ester, a versatile building block in organic synthesis. We will objectively compare its performance against alternative boron reagents, supported by experimental data and detailed protocols, to aid in reagent selection for research and development.
Introduction: A Key Building Block for C-C Bond Formation
This compound is a widely used reagent in organic chemistry, valued for its stability, handling characteristics, and reactivity.[1] Like other boronic acid pinacol esters, its primary application is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon (C-C) bonds.[2][3] This reaction is fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[4][5] The pinacol ester group enhances the stability of the boronic acid, making it less prone to degradation (e.g., protodeboronation) compared to the free boronic acid, while still allowing for efficient participation in catalytic cycles.[6][7]
Primary Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[8] This method is renowned for its mild reaction conditions and high tolerance for a wide variety of functional groups.[9]
The catalytic cycle, a fundamental concept for understanding the reaction, involves three key steps:
-
Oxidative Addition : The organic halide (R¹-X) reacts with the Pd(0) catalyst.
-
Transmetalation : The organic group from the boronic ester (R²) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination : The two organic groups (R¹ and R²) are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison with Alternative Boron Reagents
The choice of boron reagent is critical and involves a trade-off between stability and reactivity. Pinacol esters are often preferred for their balance of properties, but other reagents may be advantageous in specific scenarios.
Key Alternatives:
-
Boronic Acids : Generally more reactive than boronic esters due to their higher Lewis acidity. However, they are often less stable, more prone to protodeboronation, and can form cyclic anhydrides (boroxines), which can complicate stoichiometry and reaction kinetics.[7][10]
-
MIDA Boronate Esters : These feature a tetracoordinate, sp³-hybridized boron center, making them exceptionally stable to purification techniques like chromatography.[11] They require an activation step (hydrolysis) to release the active boronic acid slowly, which can be advantageous for complex syntheses or when dealing with unstable boronic acids.[11]
-
Organotrifluoroborates (R-BF₃K) : These salts are highly stable, crystalline solids that are easy to handle. They often show excellent reactivity in cross-coupling reactions but require specific conditions for their use.[7]
Quantitative Comparison of Transmetalation Rates
Kinetic studies provide insight into the inherent reactivity of different boronic esters. The rate of transmetalation is a key indicator of overall reaction efficiency. A study comparing various 4-fluorophenylboronic esters in their reaction with a palladium-hydroxide complex revealed significant differences.
| Boron Reagent Type | Relative Rate (krel) vs. Boronic Acid | Key Observations |
| Arylboronic Acid | 1.00 | Baseline for comparison. |
| Pinacol Ester | Slower, no discrete intermediate observed | The steric bulk of the pinacol group hinders the formation of the key palladium-boron complex, leading to a slower reaction rate compared to less hindered esters.[6] |
| Glycol Ester | ~23 | The less hindered glycol moiety greatly accelerates the rate of aryl group transfer.[6] |
| Catechol Ester | ~5.0 | Electron-deficient esters can lead to a rate increase compared to the corresponding boronic acid.[6] |
| Diisopropyl Ester | 0.39 | Sterically hindered, similar to pinacol ester, resulting in a slower reaction.[6] |
Data synthesized from kinetic experiments described in the literature.[6] The rates are for the formation of the cross-coupling product from a pre-formed palladium complex.
Caption: Decision workflow for selecting the appropriate boron reagent for Suzuki coupling.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization for specific substrates is often necessary.
1. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from standard literature procedures for biaryl synthesis.[8][9]
-
Materials :
-
Aryl Halide (e.g., 3-Bromoanisole, 1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., n-propanol, toluene, or dioxane)
-
-
Procedure :
-
To a round-bottomed flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), this compound (1.1 equiv), and solvent.
-
Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for 15 minutes to allow for dissolution.
-
Add the palladium catalyst, followed by the aqueous base solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired biaryl product.
-
2. Synthesis of this compound via Miyaura Borylation
This protocol is based on the Miyaura borylation reaction, a common method for synthesizing boronic esters.[12]
-
Materials :
-
Aryl Halide (e.g., 3-Iodophenol or 3-Bromophenol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., Potassium Acetate (KOAc), 3.0 equiv)
-
Solvent (e.g., Dioxane or DMSO)
-
-
Procedure :
-
In an oven-dried flask under an inert atmosphere, combine the aryl halide, bis(pinacolato)diboron, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the mixture (typically to 80 °C) with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by silica gel chromatography to afford pure this compound.
-
Caption: Reaction scheme for the synthesis of the title compound.
Other Applications
While primarily used in cross-coupling, the unique properties of the phenylboronic acid moiety have led to applications in other fields:
-
Biochemical Reagents : Phenylboronic acids are known to form reversible covalent bonds with diols. This property is exploited in the design of sensors and probes for saccharides and other biologically relevant molecules.[13]
-
ROS-Responsive Systems : The boronic ester can act as a reactive oxygen species (ROS) trigger. 4-Hydroxyphenylboronic acid pinacol ester has been used to modify materials like hyaluronic acid to create intelligent drug delivery systems that release their payload specifically in high-ROS environments, such as inflamed tissues.[14]
Conclusion
This compound is a robust and valuable reagent for synthetic chemists. Its superior stability and ease of handling make it a practical alternative to the corresponding free boronic acid, particularly for routine synthetic applications. While less reactive than unhindered esters or the free acid, its performance is reliable under standard Suzuki-Miyaura conditions. For complex, multi-step syntheses where reagent stability during purification is paramount, more advanced alternatives like MIDA boronates may offer an advantage. The choice of reagent should therefore be guided by the specific demands of the synthetic target, balancing the need for reactivity with stability and handling requirements.
References
- 1. scbt.com [scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
- 13. scbt.com [scbt.com]
- 14. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal of 3-Hydroxyphenylboronic Acid Pinacol Ester: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxyphenylboronic acid pinacol ester (CAS No. 214360-76-6), a common reagent in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document outlines a step-by-step operational plan for waste handling and disposal.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Hazard Classifications:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Double gloving is recommended.
-
Body Protection: A fully fastened lab coat.
-
Respiratory Protection: A dust mask (type N95 or equivalent) should be used.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₇BO₃ |
| Molecular Weight | 220.07 g/mol |
| CAS Number | 214360-76-6 |
| Appearance | Solid |
| Melting Point | 94-98 °C |
| Storage Temperature | Store refrigerated in a dry, well-ventilated place.[1] |
Step-by-Step Disposal Procedure
The following protocol provides a detailed methodology for the safe disposal of this compound and associated waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] The label should also indicate that it is a boronic acid derivative.[2]
Step 2: Managing Different Waste Streams
-
Unused or Expired Product: Keep the chemical in its original container. If the original container is compromised, transfer the contents to a new, appropriate container and label it accordingly. Do not mix with other chemicals.
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be placed in a designated, sealed plastic bag or container labeled for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, non-reactive container (e.g., glass or polyethylene) labeled for liquid hazardous waste. Do not pour this chemical down the drain.[1]
-
Contaminated Labware: Reusable glassware and equipment should be decontaminated immediately after use.
Step 3: Decontamination of Labware
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate as liquid hazardous waste.
-
Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[2] This can be followed by a water rinse.[2] All rinsates from this decontamination process must be collected as liquid hazardous waste.[2]
-
Final Rinse: After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.[2]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Step 4: Storage and Disposal
-
Waste Storage: Store all sealed and labeled waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of the material.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
